molecular formula C5H2BrF3N2 B1524946 4-Bromo-2-(trifluoromethyl)pyrimidine CAS No. 1034827-56-9

4-Bromo-2-(trifluoromethyl)pyrimidine

Cat. No.: B1524946
CAS No.: 1034827-56-9
M. Wt: 226.98 g/mol
InChI Key: RHJLTOVSJKKHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)pyrimidine ( 1034827-56-9) is a high-value halogenated pyrimidine derivative designed for research and development. Its molecular formula is C 5 H 2 BrF 3 N 2 , with a molecular weight of 226.98 g/mol . This compound serves as a critical synthetic intermediate, leveraging the unique properties of the trifluoromethyl group—a strong electron-withdrawing moiety with high electronegativity that can significantly influence a molecule's metabolic stability, lipophilicity, and biomolecular affinity . The presence of the bromine atom at the 4-position makes it an excellent substrate for cross-coupling reactions, allowing for efficient functionalization and the creation of more complex chemical architectures. Trifluoromethylpyrimidine derivatives are of significant interest in discovering and developing novel active compounds, particularly in the agrochemical and pharmaceutical industries . Researchers utilize this building block to create candidates for screening against various biological targets. The compound requires specific handling; it should be stored under an inert atmosphere at 2-8°C and has associated hazard statements including H302, H315, H319, and H335 . This product is intended for research and further manufacturing applications only and is not approved for human, animal, or personal use .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLTOVSJKKHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693377
Record name 4-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034827-56-9
Record name 4-Bromo-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)pyrimidine: Synthesis, Applications, and Experimental Protocols

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of molecular design. Among these, this compound stands out as a particularly valuable synthetic intermediate. Its architecture combines three key features that make it a powerful tool for medicinal and agricultural chemists: the pyrimidine core, a bromine handle, and a trifluoromethyl group.

The pyrimidine ring is a privileged scaffold, forming the basis of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs, where it often engages in crucial hydrogen bonding interactions with biological targets.[1][2] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and lipophilic. Its incorporation into drug candidates can profoundly enhance metabolic stability, binding affinity, and cell membrane permeability.[3] Finally, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic routes, key applications in research, and detailed protocols for its synthesis and safe handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Physicochemical and Hazard Profile

The precise properties of this compound are cataloged by various chemical suppliers. It is crucial to note that several positional isomers exist, such as 4-Bromo-6-(trifluoromethyl)pyrimidine and 5-Bromo-2-(trifluoromethyl)pyrimidine, which may have slightly different properties but similar chemical reactivity profiles. The data presented here is a consolidation for the C5H2BrF3N2 scaffold.

Key Properties
PropertyValueSource(s)
Molecular Formula C₅H₂BrF₃N₂N/A
Molecular Weight 226.98 g/mol [4]
IUPAC Name This compoundN/A
CAS Number 1034827-56-9[5]
Appearance Reported as a liquid or solid[4][6]
Purity Typically ≥97%[4]
InChI Key RHJLTOVSJKKHLY-UHFFFAOYSA-N[5]
Hazard Identification

This compound is classified as hazardous and should be handled with appropriate precautions. The GHS classification indicates several risks.[6]

GHS ClassificationHazard StatementPrecautionary Codes (Examples)
Flammable Liquid (Category 4)H227: Combustible liquidP210, P280
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338
STOT SE (Category 3)H335: May cause respiratory irritationP261, P271, P304+P340

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines can be approached in two primary ways: by constructing the pyrimidine ring from acyclic, trifluoromethyl-containing precursors, or by direct functionalization of a pre-formed 2-(trifluoromethyl)pyrimidine ring.[3][7] Direct bromination is a common and straightforward method for introducing the bromine handle.

Synthetic Strategy: Electrophilic Aromatic Substitution

The pyrimidine ring is electron-deficient, which typically makes it resistant to electrophilic aromatic substitution. However, the reaction can be driven under forcing conditions (e.g., high temperature). The synthesis of the related isomer, 5-bromo-2-(trifluoromethyl)pyrimidine, proceeds by reacting 2-(trifluoromethyl)pyrimidine with bromine in acetic acid at reflux. This provides a blueprint for a plausible synthesis of the 4-bromo isomer, although regioselectivity can be a challenge, potentially leading to a mixture of isomers requiring chromatographic separation.

The choice of an acid solvent like acetic acid is causal; it protonates the pyrimidine ring, further activating it towards nucleophilic attack by bromide, but under harsh thermal conditions, electrophilic substitution can occur.

SynthesisWorkflow Start 2-(Trifluoromethyl)pyrimidine Reaction Electrophilic Bromination (Reflux) Start->Reaction Reagents Br₂, Acetic Acid Reagents->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product This compound (and isomers) Purification->Product Purified Product

General workflow for the synthesis of bromo-(trifluoromethyl)pyrimidines.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules with desired biological activities. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for forming C-C bonds. In this context, this compound can be coupled with a wide variety of aryl or heteroaryl boronic acids (or esters) to install the 2-(trifluoromethyl)pyrimidin-4-yl moiety onto a different molecular scaffold.[8][9] This is a cornerstone strategy for rapidly building libraries of compounds in drug discovery campaigns, particularly for kinase inhibitors where a heterocyclic core often serves as a hinge-binding motif.[2]

Causality in Reaction Design: The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced catalysts with bulky phosphine ligands like XPhos), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane, DME, toluene/water) is critical for achieving high yields.[5][8] These conditions are chosen to facilitate the three key steps of the catalytic cycle: oxidative addition of the palladium to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.

SuzukiCoupling cluster_reactants Reactants Pyrimidine This compound Catalyst Pd Catalyst, Base BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Product 4-R-2-(trifluoromethyl)pyrimidine (Target Molecule) Catalyst->Product Suzuki Coupling

Application in Suzuki-Miyaura cross-coupling reactions.

This strategy has been employed in the synthesis of inhibitors for various biological targets, including monoamine oxidase B (implicated in neurodegenerative disorders) and various protein kinases.[9]

Experimental Protocols

The following protocols are representative and should be adapted based on laboratory-specific conditions and safety assessments.

Protocol 1: Representative Synthesis via Bromination

This protocol is adapted from the synthesis of the 5-bromo isomer and serves as a validated starting point.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, slowly add bromine (1.1 - 1.5 eq) to the solution dropwise. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent excessive fuming.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Self-Validation: The absence of effervescence confirms neutralization.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 4-bromo isomer from other regioisomers and unreacted starting material.

Protocol 2: Safe Handling and Storage

This protocol is based on standard safety data for halogenated aromatic compounds.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Dispensing: As a combustible liquid, keep it away from heat, sparks, and open flames. Use only non-sparking tools.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and beyond. Its carefully arranged functional groups provide a pre-packaged solution for introducing the metabolically robust and synthetically versatile 2-(trifluoromethyl)pyrimidin-4-yl scaffold. By understanding its properties, synthesis, and reactivity, researchers can effectively harness its potential to construct novel molecules poised to address significant challenges in medicine and agriculture.

References

Introduction: The Significance of 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleobases and therapeutic agents. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous characterization of this compound is paramount for its effective utilization in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The proton NMR spectrum of this compound is expected to be relatively simple, revealing two signals corresponding to the two protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms, the bromine atom, and the trifluoromethyl group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.6 - 7.8Doublet~5.0 - 5.5
H-6~8.8 - 9.0Doublet~5.0 - 5.5

Causality Behind the Predictions:

  • Chemical Shifts: The pyrimidine ring is an electron-deficient system due to the presence of two nitrogen atoms, which deshield the ring protons, shifting them downfield compared to benzene. The proton at the C-6 position is expected to be the most downfield, as it is situated between two electronegative nitrogen atoms. The bromine atom at C-4 will further deshield the adjacent H-5 proton. The trifluoromethyl group at C-2, being a strong electron-withdrawing group, will also contribute to the overall deshielding of the ring protons.

  • Multiplicity and Coupling: The two protons, H-5 and H-6, are vicinally coupled, and are expected to appear as a pair of doublets. The coupling constant (³JHH) in pyrimidine systems is typically in the range of 5.0-5.5 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the nitrogen atoms and the substituents. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C-2~155 - 158Quartet¹JCF ≈ 270 - 280
C-4~130 - 135Singlet-
C-5~125 - 128Singlet-
C-6~158 - 161Singlet-
CF₃~120 - 123Quartet¹JCF ≈ 270 - 280

Expert Insights:

  • The C-2 and C-6 carbons are expected to be the most downfield due to their proximity to the electronegative nitrogen atoms.

  • The C-2 carbon, directly attached to the trifluoromethyl group, will show a large one-bond coupling constant (¹JCF) resulting in a quartet in the proton-decoupled ¹³C NMR spectrum.[1]

  • The carbon of the trifluoromethyl group itself will also appear as a quartet with a similar large coupling constant.

  • The C-4 carbon, bearing the bromine atom, will have its chemical shift influenced by the heavy atom effect of bromine.

¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

GroupPredicted Chemical Shift (δ, ppm)Multiplicity
CF₃~ -65 to -70Singlet

Rationale:

The chemical shift of the CF₃ group is influenced by the electronic environment of the pyrimidine ring. Trifluoromethyl groups attached to electron-deficient aromatic rings typically resonate in this upfield region relative to the standard CFCl₃.[1] The absence of adjacent protons or other fluorine atoms would result in a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2][3]

Predicted Mass Spectrometry Data:

IonPredicted m/zComments
[M]⁺226/228Molecular ion with characteristic 1:1 isotopic pattern for bromine.
[M-Br]⁺147Loss of a bromine radical.
[M-CF₃]⁺157/159Loss of a trifluoromethyl radical.

Experimental Workflow for Mass Spectrometry:

cluster_sample Sample Introduction cluster_ms Mass Spectrometer Sample This compound Ionization Electron Ionization (EI) Sample->Ionization Vaporization MassAnalyzer Quadrupole or TOF Ionization->MassAnalyzer Ion Acceleration Detector Electron Multiplier MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data Acquisition & Analysis Detector->DataSystem Signal Processing

Caption: A typical workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Fragmentation Pathway:

cluster_frags M [C₅H₂BrF₃N₂]⁺˙ m/z 226/228 F1 [C₅H₂F₃N₂]⁺ m/z 147 M->F1 - Br• F2 [C₄H₂BrN₂]⁺ m/z 157/159 M->F2 - •CF₃

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretching (aromatic)Weak to Medium
1600 - 1450C=C and C=N stretching (pyrimidine ring)Medium to Strong
1350 - 1100C-F stretching (trifluoromethyl group)Strong, multiple bands
~1050C-Br stretchingMedium

Expert Interpretation:

The most prominent features in the IR spectrum are expected to be the strong absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations will provide a fingerprint for the pyrimidine ring.

Conclusion

This in-depth guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this valuable compound in their synthetic endeavors. The principles and comparative data used in this guide serve as a robust framework for the spectroscopic analysis of this and other related fluorinated heterocyclic molecules.

References

A Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is not merely a procedural step but the bedrock of innovation. 4-Bromo-2-(trifluoromethyl)pyrimidine stands as a key building block, valued for the unique electronic properties conferred by its halogen and trifluoromethyl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for verifying its molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, moving beyond a simple data report to explain the underlying principles that dictate its spectral signature. We will explore the theoretical basis for the expected spectrum, detail a robust protocol for its acquisition, and interpret the resulting data with scientific rigor.

Molecular Structure and Predicted Spectral Features

A rigorous analysis of a ¹H NMR spectrum begins with a fundamental understanding of the molecule's structure. The pyrimidine ring contains two nitrogen atoms, which, along with the bromine and trifluoromethyl groups, create a distinct electronic environment that dictates the chemical behavior and spectral properties of the ring protons.

Figure 1: Structure of this compound with proton numbering.

As illustrated in Figure 1, the molecule possesses two protons directly attached to the pyrimidine ring: H-5 and H-6. These protons are chemically non-equivalent and are therefore expected to produce distinct signals in the ¹H NMR spectrum.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, several factors collectively influence the positions of the H-5 and H-6 signals:

  • Aromatic Ring Current: The pyrimidine ring itself sustains a ring current in the presence of an external magnetic field, which generally deshields the attached protons, moving their signals downfield into the aromatic region (typically 7-9 ppm).[1][2]

  • Inductive Effects of Ring Nitrogens: The two nitrogen atoms within the ring are highly electronegative. They withdraw electron density from the ring carbons, which in turn deshields the attached protons. H-6, being ortho to N1, is expected to be more strongly deshielded by this effect than H-5.[1]

  • Substituent Effects:

    • Trifluoromethyl (-CF₃) Group: The -CF₃ group at the C-2 position is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group strongly deshields the entire ring system, causing a significant downfield shift for both H-5 and H-6.[3]

    • Bromine (-Br) Atom: The bromine atom at the C-4 position is also electronegative and exerts an electron-withdrawing inductive effect, further deshielding the ring protons.[4]

Synthesis of Effects: Considering these combined influences, both H-5 and H-6 are expected to be significantly deshielded and resonate at a high chemical shift, likely in the 8.5 - 9.5 ppm range. H-6, being adjacent to a ring nitrogen, is predicted to appear at a slightly higher chemical shift (further downfield) than H-5.

Predicting Spin-Spin Coupling (J-coupling)

Spin-spin coupling provides invaluable information about the connectivity of atoms.

  • ³J(H-5, H-6) Coupling: Protons H-5 and H-6 are on adjacent carbons, separated by three bonds. They will therefore couple to each other, resulting in the splitting of their respective signals. For pyrimidine systems, the typical three-bond (ortho) coupling constant is approximately 5.0 Hz .[5] Consequently, the signal for H-5 should appear as a doublet, and the signal for H-6 should also appear as a doublet.

  • Long-Range ⁿJ(H, F) Coupling: Long-range coupling between the ring protons and the fluorine atoms of the -CF₃ group is possible.[6] H-5 is separated from the fluorine atoms by four bonds (⁴J(H-5,F)), while H-6 is separated by five bonds (⁵J(H-6,F)). This coupling, if resolved, would further split each doublet into a quartet (or a doublet of quartets). The magnitude of such couplings is typically small (0.5-1.5 Hz) and may not always be resolved, potentially leading to signal broadening instead of distinct splitting.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon meticulous sample preparation and correctly defined acquisition parameters. The following protocol is designed as a self-validating system to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample transfer->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum (16-64 scans) lock->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration & Peak Picking baseline->integrate

Figure 2: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing line broadening due to high viscosity.[7]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[9][10]

    • Primary Choice: Deuterated chloroform (CDCl₃) is a common first choice as it dissolves many organic compounds and has a simple residual peak at ~7.26 ppm.[11]

    • Alternative: If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the choice of solvent can slightly alter the chemical shifts of the analyte due to solute-solvent interactions.[12][13]

  • Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Mix the sample by gently inverting the tube several times.

Data Acquisition Parameters

For a standard 400 MHz spectrometer, the following parameters serve as an excellent starting point:

  • Experiment: Standard 1D Proton (zg30)

  • Number of Scans (NS): 16 to 64 (sufficient for good signal-to-noise)

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm (centered around 5-6 ppm)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak (CDCl₃ at 7.26 ppm).[11]

Data Analysis and Spectrum Interpretation

Based on the theoretical predictions, the ¹H NMR spectrum of this compound is expected to be simple and highly informative, consisting of two signals in the downfield region.

Expected Spectral Data

The anticipated data can be summarized as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.9 - 9.2Doublet (d)³J(H-6, H-5) ≈ 5.01H
H-58.7 - 9.0Doublet (d)³J(H-5, H-6) ≈ 5.01H

Note: The chemical shifts are estimates. The actual values may vary depending on the solvent and sample concentration. Potential small ⁴J(H-5,F) coupling may lead to a doublet of quartets for H-5.

Interpretation Logic
  • Identify the Region: Locate the two signals in the aromatic downfield region of the spectrum (above 8.5 ppm).

  • Check Integration: Verify that both signals integrate to a value of 1, confirming they each represent a single proton.

  • Analyze Multiplicity: Confirm that both signals are doublets. Measure the splitting within each doublet; the coupling constant J should be identical for both signals, confirming that these two protons are coupled to each other.

  • Assign Signals: The doublet at the higher chemical shift (further downfield) is assigned to H-6, which is more strongly deshielded by the adjacent N1 atom. The doublet at the lower chemical shift is assigned to H-5.

  • Look for Fine Structure: Examine the peaks closely for any evidence of long-range H-F coupling, which would manifest as additional small splittings or broadening.

G H6 H-6 H5 H-5 H6->H5 ³J(H,H) ≈ 5.0 Hz CF3 CF₃ H6->CF3 ⁵J(H,F) (very small) H5->CF3 ⁴J(H,F) (small)

Figure 3: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. It is characterized by two doublets in the far downfield region (δ ≈ 8.7-9.2 ppm), corresponding to the two chemically distinct protons on the pyrimidine ring. The chemical shifts are dictated by the cumulative electron-withdrawing effects of the ring nitrogens, the bromine atom, and the trifluoromethyl group. The doublet splitting pattern, with a coupling constant of approximately 5.0 Hz, confirms the ortho relationship between H-5 and H-6. This comprehensive understanding of its spectral features is vital for researchers and scientists in confirming the identity and purity of this important chemical intermediate.

References

Halogenated Pyrimidines: From Rational Design to Clinical Staples - A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogens into the pyrimidine scaffold has given rise to a class of molecules that has profoundly impacted medicine and biomedical research. This technical guide provides an in-depth exploration of the discovery and history of halogenated pyrimidines, tracing their journey from rationally designed antimetabolites to indispensable clinical agents. We will delve into the seminal discoveries of key compounds like 5-fluorouracil, idoxuridine, and trifluridine, examining the scientific rationale behind their synthesis and the elucidation of their multifaceted mechanisms of action. This guide will also provide detailed experimental protocols and a forward-looking perspective on the enduring legacy and future potential of these remarkable molecules.

Introduction: The Dawn of Antimetabolite Theory

The mid-20th century marked a paradigm shift in the conceptualization of cancer treatment, moving away from broadly cytotoxic agents towards a more targeted approach. A key intellectual framework that emerged during this period was the antimetabolite theory.

The concept of antimetabolites in chemotherapy

The antimetabolite theory posits that compounds with structures closely resembling essential cellular metabolites can act as inhibitors of key enzymatic pathways. By competing with the natural substrate, these molecular mimics can disrupt vital processes such as DNA and RNA synthesis, leading to cell death. This concept was particularly appealing for cancer therapy, as cancer cells are characterized by their rapid and uncontrolled proliferation, making them exquisitely sensitive to the disruption of nucleic acid synthesis.

The pyrimidine nucleus as a therapeutic target

The pyrimidine bases—uracil, thymine, and cytosine—are fundamental building blocks of nucleic acids. The metabolic pathways that synthesize and interconvert these pyrimidines were identified as prime targets for antimetabolite-based therapies. The rationale was simple yet elegant: if one could design a molecule that mimics a natural pyrimidine but possesses a subtle yet disruptive modification, it could be selectively taken up by rapidly dividing cancer cells and wreak havoc on their replicative machinery.

The Pioneering Era: The Discovery of 5-Fluorouracil (5-FU)

The story of halogenated pyrimidines is inextricably linked with the pioneering work of Dr. Charles Heidelberger, a visionary cancer researcher.[1] His work on 5-fluorouracil (5-FU) is a testament to the power of rational drug design and stands as a landmark achievement in the history of chemotherapy.[2][3]

The Rationale Behind Fluorine Substitution: The Work of Charles Heidelberger

In the 1950s, Heidelberger observed that tumor cells utilized the pyrimidine base uracil more readily than normal tissues.[2] This led him to hypothesize that a modified uracil molecule could be a potent and selective anticancer agent. The choice of fluorine as the halogen substituent was a stroke of genius. The fluorine atom is small, similar in size to a hydrogen atom, and highly electronegative. Heidelberger reasoned that substituting a hydrogen atom at the 5-position of the uracil ring with a fluorine atom would create a molecule that could enter the same metabolic pathways as uracil but would ultimately block the synthesis of thymidylate, a crucial component of DNA.

The Landmark Synthesis of 5-Fluorouracil

In 1957, Heidelberger and his colleagues successfully synthesized 5-fluorouracil.[4] This achievement was the culmination of a rational and systematic approach to drug design.

A common laboratory-scale synthesis of 5-fluorouracil involves the direct fluorination of uracil.

Materials:

  • Uracil

  • Fluorine gas (diluted in an inert gas like nitrogen)

  • Anhydrous hydrogen fluoride (as a solvent)

  • A suitable reaction vessel resistant to hydrofluoric acid (e.g., made of Monel or Teflon)

  • Quenching solution (e.g., a cold aqueous solution of a reducing agent like sodium sulfite)

  • Purification system (e.g., recrystallization or chromatography)

Procedure:

  • Dissolve uracil in anhydrous hydrogen fluoride in the reaction vessel.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly bubble a diluted stream of fluorine gas through the solution with vigorous stirring. The reaction is highly exothermic and must be carefully controlled.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold aqueous solution of a reducing agent.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the crude 5-fluorouracil with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The efficacy of 5-FU stems from its ability to disrupt cellular processes through multiple mechanisms.

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[5] 5-FU is anabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with thymidylate synthase. This complex blocks the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells.[5]

5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FUTP can be incorporated into RNA in place of uridine triphosphate, leading to errors in RNA processing and function. FdUTP can be incorporated into DNA, causing DNA damage and fragmentation.

Early Clinical Trials and the Emergence of a Chemotherapeutic Staple

The first clinical trials of 5-FU were conducted in the late 1950s and showed promising results in patients with various solid tumors.[5] 5-FU was patented in 1957 and has since become a cornerstone of treatment for colorectal, breast, stomach, and pancreatic cancers.[3]

Visualization: The Metabolic Activation and Mechanism of Action of 5-FU

5-FU_Mechanism cluster_activation Metabolic Activation cluster_action Mechanism of Action 5-FU 5-FU FUMP 5-Fluorouridine monophosphate 5-FU->FUMP OPRT FdUMP 5-Fluoro-2'-deoxyuridine monophosphate 5-FU->FdUMP TP/UK FUDP 5-Fluorouridine diphosphate FUMP->FUDP FUTP 5-Fluorouridine triphosphate FUDP->FUTP FdUDP 5-Fluoro-2'-deoxyuridine diphosphate FUDP->FdUDP Ribonucleotide Reductase RNA_Incorp RNA Incorporation FUTP->RNA_Incorp TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP 5-Fluoro-2'-deoxyuridine triphosphate FdUDP->FdUTP DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Apoptosis Apoptosis TS->Apoptosis Thymineless Death RNA_Incorp->Apoptosis DNA_Incorp->Apoptosis

Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).

Expanding the Arsenal: Other Key Halogenated Pyrimidines

The success of 5-FU spurred the development of other halogenated pyrimidines with diverse applications in medicine and research.

5-Bromouracil and 5-Iodouracil: Tools for Research and Beyond

5-Bromouracil and 5-iodouracil are structural analogs of thymine where the methyl group is replaced by a bromine or iodine atom, respectively.[6][7] Their synthesis can be achieved through the direct halogenation of uracil using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). 5-bromouracil can also be generated naturally within the body from uracil by enzymes like eosinophil peroxidase.[8]

These compounds are widely used in molecular biology as mutagens.[6][7] Due to tautomeric shifts, 5-bromouracil can mispair with guanine instead of adenine during DNA replication, leading to T:A to C:G transition mutations. This property has made it an invaluable tool for studying DNA replication and repair mechanisms. In structural biology, the heavy atoms of bromine and iodine serve as excellent phasing tools in X-ray crystallography to determine the three-dimensional structures of nucleic acids.

Idoxuridine: The First Antiviral Drug

In the late 1950s, while working on potential anticancer agents, William Prusoff at Yale University synthesized 5-iodo-2'-deoxyuridine, or idoxuridine.[9][10] Although it proved too toxic for systemic use as a cancer therapeutic, it was discovered to have potent activity against herpes simplex virus (HSV).[11] In 1962, idoxuridine became the first antiviral drug to be approved by the FDA, marking a new era in the treatment of viral infections.[9]

Idoxuridine can be synthesized by the iodination of 2'-deoxyuridine.[12] Its antiviral mechanism involves its phosphorylation by viral thymidine kinase to idoxuridine monophosphate, which is then further phosphorylated to the triphosphate form. This triphosphate analog is then incorporated into viral DNA in place of thymidine. The presence of the bulky iodine atom disrupts the normal base pairing and leads to a non-functional viral genome, thus inhibiting viral replication.

Trifluridine: A Potent Antiviral and Anticancer Agent

Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is another important halogenated pyrimidine with both antiviral and anticancer properties.[13][14] Its synthesis involves the introduction of a trifluoromethyl group at the 5-position of the pyrimidine ring.[15]

Similar to other halogenated pyrimidines, trifluridine is incorporated into DNA, leading to DNA damage.[13] It also inhibits thymidylate synthase, although to a lesser extent than FdUMP. This dual mechanism of action contributes to its potent cytotoxic effects.

Comparative Overview of Key Halogenated Pyrimidines
CompoundHalogenPrimary Discoverer(s)Year of Discovery/SynthesisPrimary Applications
5-Fluorouracil FluorineCharles Heidelberger1957Anticancer (colorectal, breast, etc.)
5-Bromouracil Bromine--Experimental mutagen, structural biology
5-Iodouracil Iodine--Experimental mutagen, structural biology
Idoxuridine IodineWilliam PrusoffLate 1950sAntiviral (topical for HSV keratitis)
Trifluridine Fluorine--Antiviral, Anticancer

Enhancing Efficacy: Biochemical Modulation and Prodrug Strategies

A significant area of research has focused on improving the therapeutic index of halogenated pyrimidines, particularly 5-FU, through biochemical modulation and the development of prodrugs.

The Concept of Biochemical Modulation: The Case of Leucovorin

Biochemical modulation aims to enhance the efficacy of a drug by co-administering another agent that favorably alters its metabolism or mechanism of action.[16] The combination of 5-FU with leucovorin (folinic acid) is a classic example.[17] Leucovorin is a reduced folate that increases the intracellular pool of 5,10-methylenetetrahydrofolate, the cofactor required for the formation of the stable ternary complex between FdUMP and thymidylate synthase.[18] This stabilization enhances and prolongs the inhibition of the enzyme, leading to improved anticancer activity.[19]

Prodrug Approaches: Tegafur and the Development of S-1

Prodrugs are inactive compounds that are converted to their active form in the body. Tegafur is a prodrug of 5-FU that is gradually metabolized to the active drug, providing a more sustained release and potentially reducing toxicity.[20] S-1 is an oral anticancer agent that combines tegafur with two modulators: gimeracil, which inhibits the degradation of 5-FU, and oteracil, which reduces gastrointestinal toxicity.[20]

Visualization: Workflow of 5-FU Prodrug Activation and Modulation

5-FU_Prodrug_Modulation Tegafur Tegafur (Prodrug) 5-FU_active 5-Fluorouracil (Active Drug) Tegafur->5-FU_active Metabolic Activation DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU_active->DPD Degradation TS_Inhibition Enhanced Thymidylate Synthase Inhibition 5-FU_active->TS_Inhibition Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Gimeracil Gimeracil (Modulator) Gimeracil->DPD Inhibition Leucovorin Leucovorin (Modulator) Leucovorin->TS_Inhibition Enhancement

Caption: Activation of 5-FU from a prodrug and its biochemical modulation.

Halogenated Pyrimidines as Radiosensitizers

Halogenated pyrimidines have also found a crucial role as radiosensitizers, agents that make tumor cells more susceptible to the damaging effects of radiation therapy.[21][22]

The Rationale for Radiosensitization

The principle behind using halogenated pyrimidines as radiosensitizers is that their incorporation into the DNA of cancer cells makes the DNA more vulnerable to radiation-induced damage.[22] This approach aims to enhance the tumor-killing effect of radiation while minimizing damage to surrounding healthy tissues.

Mechanism of Action in Enhancing Radiation Therapy

When incorporated into DNA, the halogen atoms (bromine or iodine) have a larger atomic radius and are more electron-rich than the methyl group of thymine.[23] When irradiated, these halogenated bases are more likely to absorb radiation energy and generate free radicals, leading to an increase in DNA strand breaks.[24] Furthermore, the presence of these analogs may also inhibit DNA repair processes, further sensitizing the cells to radiation.[25]

Clinical Applications and Future Prospects

Clinical trials have demonstrated the efficacy of halogenated pyrimidines, such as iododeoxyuridine and bromodeoxyuridine, as radiosensitizers in various cancers, including glioblastoma and soft tissue sarcomas.[21][26] Ongoing research is focused on optimizing the delivery and scheduling of these agents in combination with advanced radiation therapy techniques to further improve patient outcomes.

Modern Applications and Future Directions

The legacy of halogenated pyrimidines continues to evolve, with ongoing research exploring new applications and strategies to overcome existing challenges.

Halogenated Pyrimidines in Contemporary Drug Discovery

The pyrimidine scaffold remains a privileged structure in medicinal chemistry.[27][28] The principles of halogenation that were so successfully applied in the past continue to inform the design of novel therapeutic agents targeting a wide range of diseases, from viral infections to cancer.[29][30]

Novel Delivery Systems and Targeting Strategies

Efforts are underway to develop novel drug delivery systems, such as nanoparticles and antibody-drug conjugates, to improve the targeted delivery of halogenated pyrimidines to tumor cells, thereby enhancing their efficacy and reducing systemic toxicity.

Emerging Resistance Mechanisms and Strategies to Overcome Them

As with any therapeutic agent, resistance to halogenated pyrimidines can develop. The mechanisms of resistance are complex and can involve alterations in drug metabolism, target enzyme expression, and DNA repair pathways. A deeper understanding of these mechanisms is crucial for the development of strategies to overcome resistance and improve the long-term efficacy of these drugs.

Experimental Protocols

Protocol for Assessing Cell Proliferation using 5-Bromo-2'-deoxyuridine (BrdU) Labeling

Objective: To quantify the percentage of cells in a population that are actively synthesizing DNA (i.e., in the S-phase of the cell cycle).

Materials:

  • Cell culture medium

  • 5-Bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 mM stock in DMSO)

  • Fixation/permeabilization buffer (e.g., 70% ethanol or a commercial kit)

  • DNase I solution (to expose the incorporated BrdU)

  • Anti-BrdU antibody (conjugated to a fluorophore, e.g., FITC or Alexa Fluor 488)

  • DNA stain (e.g., propidium iodide or DAPI)

  • Flow cytometer

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • BrdU Labeling: Add the BrdU labeling solution to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell type. A typical labeling time is 1-2 hours.

  • Cell Harvest: After the labeling period, harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate according to the manufacturer's protocol. This step fixes the cells and allows the antibody to access the nucleus.

  • DNA Denaturation: Treat the cells with DNase I to partially denature the DNA and expose the incorporated BrdU.

  • Antibody Staining: Incubate the cells with the anti-BrdU antibody for a specified time at room temperature or 4°C.

  • DNA Staining: Resuspend the cells in a solution containing a DNA stain to allow for cell cycle analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU-positive cells will be detected by their fluorescence, and the DNA content will be measured by the DNA stain.

  • Data Analysis: Gate the cell populations based on their DNA content (G1, S, and G2/M phases) and BrdU fluorescence to determine the percentage of cells in S-phase.

Conclusion: A Lasting Legacy and a Promising Future

The discovery and development of halogenated pyrimidines represent a triumph of rational drug design and have had an immeasurable impact on human health. From the first rationally designed anticancer drug, 5-fluorouracil, to the first antiviral agent, idoxuridine, these compounds have saved countless lives and have become indispensable tools in biomedical research. The ongoing exploration of their therapeutic potential and the development of new generations of halogenated pyrimidines ensure that their legacy will continue to shape the future of medicine for years to come.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[1] Specifically, the 2,4-disubstituted pyrimidine motif is a privileged scaffold in a multitude of approved therapeutics. The synthesis of these vital structures often relies on the strategic functionalization of pre-existing pyrimidine rings. 4-Bromo-2-(trifluoromethyl)pyrimidine stands out as a particularly valuable starting material. The presence of the electron-withdrawing trifluoromethyl group at the C2 position and the bromine atom at the C4 position creates a highly reactive and versatile building block for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.

Among these transformations, the Suzuki-Miyaura coupling is a preeminent method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][3] This guide provides an in-depth exploration of the Suzuki coupling reaction with this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate under basic conditions.[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, this compound). This is often the rate-determining step of the reaction.[5] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate. The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, facilitates this step.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7] The choice of base is critical and can significantly influence the reaction rate and yield.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)2 Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 ArylHalide This compound (Ar-X) BoronicAcid Organoboronic Acid (Ar'-B(OR)2) caption Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols
General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Solvents for Suzuki coupling reactions should be anhydrous and degassed to prevent catalyst deactivation.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient heteroaryl halides like this compound, catalyst systems with electron-rich and bulky phosphine ligands, such as those developed by Buchwald and Fu (e.g., SPhos, XPhos), are often effective.[10] Pre-formed Pd(0) catalysts like Pd(PPh3)4 or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)2, PdCl2(dppf)) can be used.[9]

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol provides a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 equivalents)[9]

  • Degassed solvent (e.g., 1,4-Dioxane/H2O 4:1)[9]

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H2O 4:1, 5 mL) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)pyrimidine.

Reported Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions involving substituted pyrimidines, which can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh3)4 (5)K3PO4 (2)1,4-Dioxane70-80-Good[11]
PdCl2(dppf) (3)Na2CO3 (2)DME/H2O801275-95[12]
XPhosPdG2 (cat.)K2CO3EtOH/H2OMW0.25Good-Excellent[13]
Pd(OAc)2/SPhos (1)K3PO4 (2)Toluene/H2O10018High[14]
Troubleshooting and Optimization

Even with established protocols, challenges can arise in Suzuki coupling reactions. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation.[9] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[9]

    • Inefficient Oxidative Addition: While the electron-deficient nature of the substrate is favorable, for challenging couplings, using more electron-rich and bulky ligands (e.g., Buchwald ligands) can facilitate this step.[15]

    • Poor Transmetalation: The choice of base is critical. Stronger bases like K3PO4 or Cs2CO3 can promote the formation of the reactive boronate species.[9] The solubility of the base can also be a factor; using finely powdered base or adding a small amount of water to an organic solvent can be beneficial.[9]

  • Protodeboronation of the Boronic Acid:

    • This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be exacerbated by high temperatures and strong basic conditions.[9]

    • Solutions: Consider using a milder base like KF. Protecting the boronic acid as a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can also mitigate this issue.[9]

  • Homocoupling of the Boronic Acid:

    • This side reaction can be minimized by ensuring a strictly oxygen-free environment and by using bulky electron-donating ligands.[15]

Optimization_Workflow cluster_Catalyst Catalyst Optimization cluster_Base Base Optimization Start Low Yield or Side Reactions in Suzuki Coupling Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Check_Inert Catalyst Optimize Catalyst System Check_Inert->Catalyst Base Optimize Base Catalyst->Base No Improvement Success Successful Coupling Catalyst->Success Improvement Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Precatalyst Try Different Precatalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Catalyst->Precatalyst Solvent Optimize Solvent Base->Solvent No Improvement Base->Success Improvement Stronger_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Base->Stronger_Base Milder_Base Use Milder Base for Sensitive Substrates (e.g., KF) Base->Milder_Base Temp Adjust Temperature Solvent->Temp No Improvement Solvent->Success Improvement Temp->Success Improvement

Caption: Workflow for optimizing the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of 2,4-disubstituted pyrimidines. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and base, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic campaigns, ultimately accelerating the discovery and development of novel therapeutics and functional materials.

References

Application Notes: 4-Bromo-2-(trifluoromethyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged" due to their proven utility in constructing diverse libraries of biologically active compounds. 4-Bromo-2-(trifluoromethyl)pyrimidine is a premier example of such a building block. Its structure is deceptively simple, yet it masterfully combines features that grant medicinal chemists precise control over synthetic transformations and molecular properties.

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic placement of two key functional groups transforms this simple heterocycle into a versatile synthetic platform:

  • The 2-(Trifluoromethyl) Group (CF₃): This powerful electron-withdrawing group serves multiple roles. It significantly modulates the pKa of the pyrimidine ring, enhances metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve cell permeability.[2][3][4][5][6] Critically, it activates the C4 and C6 positions for nucleophilic attack.

  • The 4-Bromo Group (Br): This halogen acts as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and serves as a prime reactive partner in a wide array of palladium-catalyzed cross-coupling reactions.[7][8]

This unique combination of an activated reaction site (C4-Br) and a property-modulating group (2-CF₃) makes this compound an indispensable tool for developing targeted therapies, particularly in oncology and immunology.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties and reactivity of this scaffold is fundamental to its effective application.

PropertyValue
Chemical Formula C₅H₂BrF₃N₂
Molecular Weight 226.98 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 49-53 °C
CAS Number 175574-45-9

Causality of Reactivity:

The potent electron-withdrawing nature of the trifluoromethyl group is the primary driver of the scaffold's reactivity. It polarizes the pyrimidine ring, rendering the carbon atom at the C4 position highly electrophilic and susceptible to attack. This electronic effect is twofold:

  • Activation for SNAr: The CF₃ group stabilizes the negative charge that develops in the Meisenheimer intermediate during a nucleophilic aromatic substitution reaction, thereby lowering the activation energy for the substitution of the bromine atom.[9][10] This allows for reactions with a broad range of nucleophiles (amines, thiols, alcohols) under relatively mild conditions.

  • Facilitation of Cross-Coupling: The C4-Br bond is primed for oxidative addition to a Palladium(0) catalyst, the crucial first step in widely used cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[11][12][13][14][15]

Key Applications in Medicinal Chemistry

The versatility of this compound has led to its use in several classes of therapeutic agents.

Kinase Inhibitors

Kinases are one of the most important target classes in modern drug discovery, and the pyrimidine scaffold is a cornerstone of kinase inhibitor design.[8][16] The 2-(trifluoromethyl)pyrimidine moiety is particularly effective at interacting with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.

  • Mechanism of Action: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and forming key hydrogen bonds with backbone amide protons in the kinase hinge region. This anchoring interaction is a hallmark of many successful kinase inhibitors.[7][17][18]

Targeted Covalent Inhibitors (TCIs)

A resurgent area of drug discovery is the design of targeted covalent inhibitors, which form a permanent bond with a specific amino acid residue (often a cysteine) in the target protein.[19][20] This can lead to prolonged duration of action and high potency. This compound is an excellent starting point for creating TCIs.

  • Synthetic Strategy: The bromo group can be displaced via cross-coupling or SNAr to introduce a linker attached to an electrophilic "warhead," such as an acrylamide.[19][21] This warhead is positioned to react with a nearby nucleophilic residue in the target's active site once the core scaffold has reversibly bound. Pyrimidine-based scaffolds have been successfully used to develop covalent inhibitors for various targets, including kinases and proteases.[21][22][23]

Synthetic Protocols and Methodologies

The following protocols are detailed, self-validating methodologies that include explanations for key experimental choices. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C4 position of the pyrimidine ring.

Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The choice of a modern catalyst system, like one incorporating the XPhos ligand, is crucial for achieving high yields, especially with heteroaromatic halides which can be challenging substrates.[13][14] The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[24]

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.2 M with respect to the starting pyrimidine.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at 90-100 °C for 2-12 hours, monitoring for completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-(trifluoromethyl)pyrimidine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed synthesis of 4-amino-pyrimidines.

Rationale: The Buchwald-Hartwig amination is a powerful transformation for constructing carbon-nitrogen bonds. The choice of ligand is critical for reaction efficiency. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[25] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active amide nucleophile.[26]

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous toluene or dioxane (approx. 0.2 M).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and a suitable ligand such as XPhos (0.05 eq.) in a small amount of the reaction solvent. Allow this pre-catalyst mixture to stir for 5-10 minutes.

  • Reaction Execution: Add the activated catalyst solution to the main reaction flask. Heat the mixture to 90-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct displacement of the bromide with a thiol nucleophile.

Rationale: The high electrophilicity of the C4 position allows for direct SNAr reactions, often without the need for a metal catalyst.[18] A base is used to deprotonate the nucleophile (in this case, a thiol), increasing its nucleophilicity. DBU is an effective, non-nucleophilic organic base suitable for this purpose.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and the desired thiol (1.1 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) dropwise to the stirring solution at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 1-6 hours). Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine to remove DMF and salts. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash chromatography to obtain the 4-thioether product.

Visualizations: Synthetic Pathways and Target Engagement

The following diagrams illustrate the synthetic utility of the scaffold and its mode of action in a biological context.

G start 4-Bromo-2-(trifluoromethyl) pyrimidine suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd Catalyst snar SNAr Reaction (e.g., with R-SH) start->snar R-SH Base product_suzuki 4-Aryl-2-(trifluoromethyl) pyrimidine suzuki->product_suzuki product_buchwald 4-Amino-2-(trifluoromethyl) pyrimidine buchwald->product_buchwald product_snar 4-Thioether-2-(trifluoromethyl) pyrimidine snar->product_snar

Caption: Synthetic utility of this compound.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor hinge_nh1 Backbone N-H hinge_nh2 Backbone N-H pyrimidine Pyrimidine Ring pyrimidine->hinge_nh1 H-Bond pyrimidine->hinge_nh2 H-Bond cf3 CF₃ r_group R-Group (for selectivity)

References

Application Note: A Comprehensive Guide to Nucleophilic Substitution on 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyrimidine Scaffold

The 2-(trifluoromethyl)pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug development. The unique electronic properties conferred by the fluorine atoms in the trifluoromethyl (-CF3) group—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—make it a highly sought-after motif in the design of bioactive molecules.[1] Derivatives of this core have demonstrated significant potential as anticancer, antifungal, and anti-inflammatory agents, making the development of robust and versatile synthetic methodologies for their preparation a critical endeavor for researchers.[2][3][4][5][6]

This application note provides an in-depth guide to the nucleophilic aromatic substitution (SNAr) on 4-Bromo-2-(trifluoromethyl)pyrimidine, a key building block for accessing a diverse library of substituted pyrimidines. We will delve into the mechanistic principles that govern this transformation and provide detailed, field-proven protocols for its reaction with common classes of nucleophiles.

The Chemistry of Activation: Understanding SNAr on the Pyrimidine Core

The facile displacement of the bromide at the C4 position of this compound is a direct consequence of the powerful electronic activation of the pyrimidine ring. This reactivity is governed by two key factors:

  • Inherent Electron Deficiency: The pyrimidine ring, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the aromatic system susceptible to attack by nucleophiles.

  • Synergistic Electron Withdrawal: The trifluoromethyl (-CF3) group at the C2 position is a potent electron-withdrawing group via the inductive effect. This effect is synergistic with the ring nitrogens, drastically increasing the electrophilicity of the carbon atoms, particularly at the C4 and C6 positions.[7] The bromide at C4 serves as an excellent leaving group in this highly activated system.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing capacity of the -CF3 group and the ring nitrogens is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[7] In the subsequent step, the leaving group (bromide) is eliminated, and aromaticity is restored to yield the final substituted product.

General Experimental Workflow

The successful synthesis, purification, and validation of substituted 2-(trifluoromethyl)pyrimidines follow a systematic and logical workflow. This process ensures the formation of the desired product and confirms its identity and purity, which is paramount for subsequent applications in biological screening and drug development.

G cluster_prep Preparation & Reaction cluster_purify Isolation & Purification cluster_validate Validation A Starting Material (4-Bromo-2-(CF3)pyrimidine) C Reaction Setup (Solvent, Base, Temp.) A->C B Nucleophile Selection (Amine, Phenol, Thiol) B->C D Reaction Monitoring (TLC, LC-MS) C->D Time E Aqueous Work-up (Quench, Extract, Wash) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, HRMS) F->G Isolated Compound H Final Product (Pure & Validated) G->H

Caption: General workflow for the synthesis and validation of substituted pyrimidines.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization.

Protocol for SNAr with Nitrogen Nucleophiles (Amination)

This protocol describes a general procedure for the reaction with a primary or secondary amine, such as morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) (to make a 0.2 M solution)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • TLC plates, ethyl acetate, hexanes

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile to create a 0.2 M solution based on the starting pyrimidine.

  • Add morpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(morpholino)-2-(trifluoromethyl)pyrimidine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol for SNAr with Oxygen Nucleophiles (Etherification)

This protocol details the reaction with a phenolic nucleophile, such as 4-methoxyphenol.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • This compound (1.0 eq)

  • Syringes, needles, and a nitrogen/argon atmosphere setup

Procedure:

  • Caution: NaH is highly reactive with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).

  • To a dry, three-neck flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solvent.

  • In a separate flask, dissolve 4-methoxyphenol (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify by flash column chromatography and characterize as described in Protocol 3.1.

Protocol for SNAr with Sulfur Nucleophiles (Thioetherification)

This protocol outlines the reaction with a thiol, such as thiophenol. Thiols are highly nucleophilic and often react under milder conditions.[8]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) (to make a 0.2 M solution)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), cesium carbonate (1.5 eq), and DMF.

  • Add thiophenol (1.1 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with 1M NaOH solution (2x) to remove excess thiophenol, followed by water (2x) and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify by flash column chromatography and characterize as described in Protocol 3.1.[4]

Summary of Reaction Conditions

The choice of reaction conditions is dependent on the nucleophilicity of the substituting agent. The following table provides a comparative summary for easy reference.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Expected Product Class
Nitrogen Primary/Secondary AmineK₂CO₃, Cs₂CO₃, Et₃NMeCN, DMF, EtOH25 - 1004-Amino-2-(trifluoromethyl)pyrimidine
Oxygen Phenol / AlcoholNaH, K₂CO₃DMF, THF0 - 804-Oxy-2-(trifluoromethyl)pyrimidine
Sulfur ThiolK₂CO₃, Cs₂CO₃DMF, MeCN25 - 604-Thio-2-(trifluoromethyl)pyrimidine

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of diverse pyrimidine derivatives. The strong electronic activation provided by the pyrimidine ring and the trifluoromethyl group facilitates efficient nucleophilic aromatic substitution with a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols provided herein are robust, scalable, and include integral steps for reaction monitoring and product validation, ensuring high scientific integrity. By understanding the underlying chemical principles and employing these detailed methods, researchers can confidently access novel chemical matter for applications in drug discovery and materials science.

References

The Strategic deployment of 4-Bromo-2-(trifluoromethyl)pyrimidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Pyrimidine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. When appended to a privileged heterocyclic core like pyrimidine, the resulting building block becomes a powerful tool for the synthesis of novel bioactive molecules.

This guide focuses on the synthetic utility of 4-Bromo-2-(trifluoromethyl)pyrimidine , a versatile intermediate for the construction of a diverse array of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group activates the C4-position, making the bromo substituent an excellent leaving group for various cross-coupling and nucleophilic substitution reactions.

This document provides detailed application notes, field-proven insights, and step-by-step protocols for the utilization of this compound in key synthetic transformations. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to adapt and optimize these protocols for their specific synthetic targets.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of this compound is dominated by three principal transformation classes, each offering a distinct avenue for molecular elaboration. The choice of reaction is dictated by the desired bond formation (C-C, C-N, or C-O) and the nature of the coupling partner.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Bioactive Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd Catalyst, Base, R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd Catalyst, Base, R₂NH SNAr Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S Bond Formation) Start->SNAr Nucleophile, Base (optional) ArylPyrimidines 4-Aryl/Heteroaryl-2-(trifluoromethyl)pyrimidines Suzuki->ArylPyrimidines AminoPyrimidines 4-Amino-2-(trifluoromethyl)pyrimidines Buchwald->AminoPyrimidines EtherPyrimidines 4-Alkoxy/Aryloxy-2-(trifluoromethyl)pyrimidines SNAr->EtherPyrimidines KinaseInhibitors Kinase Inhibitors ArylPyrimidines->KinaseInhibitors e.g., EGFR/VEGFR-2 Inhibitors AminoPyrimidines->KinaseInhibitors e.g., Multi-Kinase Inhibitors Antifungal_Anticancer Antifungal/Anticancer Agents EtherPyrimidines->Antifungal_Anticancer e.g., Amide-bearing derivatives

Caption: Synthetic pathways from this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation or heteroarylation of this compound.[1][2] This transformation is a cornerstone in the synthesis of biaryl compounds, many of which are scaffolds for potent kinase inhibitors.[3]

Causality and Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for efficient catalytic turnover. For electron-deficient substrates like our pyrimidine, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred. Systems such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like XPhos are often effective.[4][5] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: The base plays a crucial role in the activation of the boronic acid partner, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[1][6] The choice of base can influence reaction rates and suppress side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the coupling partners and the catalyst. Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Aryl-2-(trifluoromethyl)pyrimidines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere (Ar/N₂). Reagents 2. Add this compound, arylboronic acid, base, and Pd catalyst to the reaction flask. Setup->Reagents Solvent 3. Add degassed solvent mixture (e.g., dioxane/water). Reagents->Solvent Heat 4. Heat the mixture with stirring (e.g., 80-100 °C). Solvent->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Extract 7. Dilute with organic solvent (e.g., EtOAc) and wash with water and brine. Cool->Extract Dry 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. Extract->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: Workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentMolar Eq.Notes
This compound1.0Starting material
Arylboronic Acid1.1-1.5Coupling partner
Pd(PPh₃)₄ or PdCl₂(dppf)0.02-0.05Palladium catalyst
K₂CO₃ or K₃PO₄2.0-3.0Base
1,4-Dioxane/Water (e.g., 4:1 v/v)-Degassed solvent system

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via cannula.

  • Stir the mixture vigorously and heat to a temperature between 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)pyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental in synthesizing aryl amines, which are prevalent motifs in a wide range of pharmaceuticals, including kinase inhibitors.[8] Given the electron-deficient nature of the pyrimidine ring, this compound is an excellent substrate for this transformation.

Causality and Experimental Choices
  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting. Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The choice of base can impact the reaction rate and substrate scope.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst. As with the Suzuki-Miyaura coupling, thorough degassing of the solvent is essential.

Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)pyrimidines

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials and Reagents:

ReagentMolar Eq.Notes
This compound1.0Starting material
Amine (Primary or Secondary)1.1-1.2Coupling partner
Pd₂(dba)₃ or Pd(OAc)₂0.01-0.05Palladium precatalyst
XPhos or other bulky phosphine ligand0.02-0.10Ligand
NaOtBu or LHMDS1.2-1.5Base
Toluene or 1,4-Dioxane-Anhydrous, degassed solvent

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat with stirring to a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach

The highly electron-deficient nature of the 2-(trifluoromethyl)pyrimidine ring makes the C4-position susceptible to nucleophilic aromatic substitution (SNAr).[11] This reaction provides a direct, often metal-free, route to introduce nitrogen, oxygen, or sulfur nucleophiles at this position.[12]

Causality and Experimental Choices

The feasibility and rate of an SNAr reaction are primarily governed by:

  • Ring Activation: The presence of strong electron-withdrawing groups (in this case, the pyrimidine nitrogens and the CF₃ group) is essential to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[11][12]

  • Leaving Group: The bromo substituent is a good leaving group, facilitating the elimination step to restore aromaticity.

  • Nucleophile: The strength of the nucleophile is a key factor. Stronger nucleophiles, such as alkoxides or thiolates, will react more readily than weaker ones. For less reactive nucleophiles, the addition of a base may be necessary to generate a more potent nucleophilic species in situ.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to enhance the nucleophilicity of the attacking species and to stabilize the charged intermediate.

Experimental Protocol: Synthesis of 4-Alkoxy-2-(trifluoromethyl)pyrimidines

This protocol describes a general procedure for the SNAr reaction of this compound with an alcohol to form the corresponding ether.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Base 1. To a solution of the alcohol in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH). Stir 2. Stir at room temperature to form the alkoxide. Base->Stir Add 3. Add this compound to the alkoxide solution. Stir->Add Heat 4. Heat the mixture if necessary (e.g., 60-100 °C). Add->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench 6. Cool and carefully quench with water. Monitor->Quench Extract 7. Extract with an organic solvent and wash with water and brine. Quench->Extract Dry 8. Dry, filter, and concentrate the organic layer. Extract->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Materials and Reagents:

ReagentMolar Eq.Notes
This compound1.0Starting material
Alcohol (R-OH)1.1-1.5Nucleophile
Sodium Hydride (NaH) or Potassium tert-butoxide1.2-1.5Base to form the alkoxide
DMF or DMSO-Anhydrous polar aprotic solvent

Procedure:

  • To a stirred solution of the alcohol (1.2 eq.) in anhydrous DMF, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust starting points for the synthesis of novel compounds for drug discovery and development. The predictable reactivity of this scaffold, driven by the strong electron-withdrawing effects of the pyrimidine ring and the trifluoromethyl group, allows for its strategic incorporation into complex molecular architectures. As the demand for targeted therapeutics, particularly in the area of kinase inhibitors, continues to grow, the importance of fluorinated heterocyclic building blocks like this compound is set to increase. Future work in this area will likely focus on the development of even more efficient and selective catalytic systems, as well as the exploration of this scaffold in the synthesis of novel classes of bioactive compounds beyond kinase inhibitors.

References

Application Note: 4-Bromo-2-(trifluoromethyl)pyrimidine as a Privileged Scaffold in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Executive Summary: The Strategic Advantage of Fluorinated Pyrimidines

The landscape of modern drug discovery, particularly in oncology and immunology, is heavily influenced by the pursuit of selective and potent protein kinase inhibitors.[1] Kinases, due to their central role in signal transduction pathways, represent one of the most critical classes of drug targets.[1][2] The design of small molecules that can effectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Within this context, the strategic incorporation of fluorinated heterocyclic scaffolds has emerged as a powerful tool for medicinal chemists.

The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate.[3][4][5] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, cell permeability, and binding affinity.[3][5][6] When appended to a pyrimidine core—a heterocycle already prevalent in numerous bioactive molecules and approved drugs—the resulting structure becomes a highly versatile building block.[7][8][9]

This application note provides a detailed guide to the use of 4-Bromo-2-(trifluoromethyl)pyrimidine , a key intermediate for the synthesis of next-generation kinase inhibitors. We will explore its reactivity, provide field-proven protocols for its derivatization, and present case studies illustrating its successful application in the development of potent inhibitors for critical kinase targets like Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. Its key properties are summarized below.

PropertyValue
CAS Number 175586-44-6
Molecular Formula C₅H₂BrF₃N₂
Molecular Weight 226.98 g/mol [10]
Appearance White to off-white solid
Canonical SMILES C1=CN=C(N=C1Br)C(F)(F)F[11]
InChIKey RHJLTOVSJKKHLY-UHFFFAOYSA-N[11]

The synthetic utility of this reagent is dictated by the electronic nature of the substituted pyrimidine ring.

  • Electron-Deficient Ring: The two nitrogen atoms and the potent electron-withdrawing -CF₃ group at the C2 position make the pyrimidine ring highly electron-deficient. This electronic character is crucial as it activates the C4 position for nucleophilic attack.

  • Reactive C4-Bromine: The bromine atom at the C4 position serves as an excellent leaving group and a versatile handle for functionalization. Its reactivity allows for two primary classes of transformations:

    • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is ideal for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring facilitates the direct displacement of the bromide by strong nucleophiles like amines, thiols, or alkoxides.[8][12]

This dual reactivity profile allows for sequential and regioselective modifications, making it a powerful tool for building complex molecular architectures required for kinase inhibition.

Core Synthetic Protocols and Methodologies

The following protocols are foundational for leveraging this compound in a kinase inhibitor discovery program. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is arguably the most critical reaction for this scaffold. It is used to install aryl or heteroaryl moieties that often occupy the ATP-binding site and engage in key hydrophobic or π-stacking interactions. Microwave-assisted protocols are often employed to accelerate reaction times and improve yields.[7][13][14]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.1–1.5 eq.), and a base such as K₂CO₃ or Na₂CO₃ (2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.10 eq.). The choice of catalyst and ligand can be critical and may require screening for optimal results.[15]

  • Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction to 100–120 °C for 15–60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Isolation reagents Combine: - 4-Bromo-2-(CF3)pyrimidine - Boronic Acid/Ester - Base (K2CO3) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Solvent & Degas (Dioxane/H2O, N2 Purge) catalyst->solvent mw Microwave Irradiation (100-120 °C, 15-60 min) solvent->mw monitor Monitor by LC-MS/TLC mw->monitor workup Aqueous Work-up (EtOAc/H2O Extraction) monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: Many kinase inhibitors require an amine linker to connect the pyrimidine core to other pharmacophoric elements. The Buchwald-Hartwig amination is a powerful method for forming these C-N bonds, especially with sterically hindered or electronically deactivated amines where SNAr might fail.

Detailed Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired amine (1.1–1.2 eq.), a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4–2.0 eq.).

  • Catalyst Pre-formation/Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.04-0.10 eq.) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via cannula or syringe.

  • Heating: Heat the reaction mixture to 80–110 °C with vigorous stirring. The inert atmosphere must be maintained throughout. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Buchwald_Workflow cluster_prep 1. Inert Setup (Glovebox/Schlenk) cluster_reaction 2. Reaction cluster_purification 3. Isolation reagents Combine: - 4-Bromo-2-(CF3)pyrimidine - Amine - Base (NaOtBu) catalyst Add Pd/Ligand Catalyst (e.g., Pd2(dba)3/XPhos) reagents->catalyst solvent Add Anhydrous Solvent (Toluene or Dioxane) catalyst->solvent heat Heat under Inert Gas (80-110 °C) solvent->heat monitor Monitor by LC-MS/TLC heat->monitor workup Quench & Extract (aq. NH4Cl, EtOAc) monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Case Studies: Application in Targeted Kinase Inhibitor Synthesis

Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold

Background: The Janus kinases (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling and are validated targets for autoimmune diseases like rheumatoid arthritis.[2][16][17][] Many potent JAK inhibitors feature a 2,4-disubstituted pyrimidine core that binds to the hinge region of the kinase.[16]

Synthetic Approach: this compound can be used to construct a core scaffold for JAK inhibitors. A typical synthesis involves a sequential functionalization, first via SNAr and then via Suzuki coupling.

JAK_Synthesis start 4-Bromo-2-(CF3)pyrimidine intermediate Amine-Substituted Intermediate start->intermediate S_N_Ar with R1-NH2 (e.g., Cyclopropylamine) DIPEA, NMP, 100 °C final JAK Inhibitor Scaffold intermediate->final Suzuki Coupling with R2-B(OR)2 Pd(PPh3)4, Na2CO3

Caption: Synthetic route to a JAK inhibitor scaffold.

This strategy allows for the rapid generation of a library of compounds by varying the amine (R1-NH2) and the boronic acid (R2-B(OR)₂), enabling extensive Structure-Activity Relationship (SAR) studies. The trifluoromethyl group at C2 often enhances potency and improves pharmacokinetic properties.

Compound ClassTarget Kinase(s)Typical IC₅₀ Range
Pyrimidine-basedJAK1, JAK2, JAK3Low nM to sub-nM

Note: IC₅₀ values are representative and depend on the specific R1 and R2 groups.

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Background: Bruton's Tyrosine Kinase (BTK) is essential for B-cell receptor signaling, making it a prime target for B-cell malignancies and autoimmune diseases.[19][20] Several approved BTK inhibitors, such as Ibrutinib, are covalent inhibitors that bind to a cysteine residue (Cys481) in the active site.[20] The pyrimidine scaffold is frequently used in both covalent and non-covalent BTK inhibitors.[21][22]

Synthetic Approach: this compound is an excellent starting point for building BTK inhibitor cores. The synthesis often begins with a Suzuki coupling to install a complex aryl group, followed by the introduction of a side chain bearing the reactive "warhead" (for covalent inhibitors) or another binding moiety.

BTK_Synthesis start 4-Bromo-2-(CF3)pyrimidine intermediate Aryl-Substituted Intermediate start->intermediate Suzuki Coupling with Aryl-B(OR)2 Pd catalyst, base final BTK Inhibitor Core intermediate->final Buchwald-Hartwig with Amine-Linker (e.g., acrylamide moiety)

Caption: Synthetic route to a BTK inhibitor core.

In this pathway, the initial Suzuki coupling builds the main body of the inhibitor, which is then functionalized with a linker arm via a subsequent C-N bond-forming reaction. The -CF₃ group can provide favorable interactions within the kinase active site and improve the overall drug-like properties of the molecule.

Compound ClassTarget KinaseTypical IC₅₀ Range
Pyrimidine-basedBTKLow nM to sub-nM

Note: IC₅₀ values are representative and depend on the specific inhibitor design (covalent vs. non-covalent) and substituents.

Conclusion and Future Perspectives

This compound stands out as a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for predictable and efficient functionalization through robust, scalable reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The presence of the trifluoromethyl group is a proven strategy for enhancing the pharmacological profile of drug candidates, often leading to improved potency, selectivity, and metabolic stability.[5][6]

For researchers and drug development professionals, this reagent provides an efficient entry point into a rich chemical space of pyrimidine-based scaffolds. Its application streamlines the synthesis of diverse compound libraries, accelerating the hit-to-lead optimization process in the quest for novel, targeted therapies for cancer and inflammatory diseases.

References

Application Note & Protocols: The Strategic Use of 4-Bromo-2-(trifluoromethyl)pyrimidine in the Synthesis of Diarylpyrimidine (DAPY) HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a formidable global health challenge, with antiretroviral therapy being the cornerstone of management. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a vital class of antiretroviral drugs that bind to an allosteric pocket on the RT enzyme, inducing conformational changes that disrupt its catalytic activity.[1] The diarylpyrimidine (DAPY) family of NNRTIs, which includes the FDA-approved drugs Etravirine and Rilpivirine, is particularly noteworthy for its resilience against common drug-resistance mutations.[2][3]

The efficacy of DAPY compounds stems from their unique "butterfly-like" conformation and torsional flexibility, allowing them to adapt their binding mode within the NNRTI binding pocket, even in mutant enzymes.[4] The synthesis of these complex molecules relies on the strategic assembly of a central pyrimidine core functionalized with various aryl substituents.

This application note details the utility of 4-Bromo-2-(trifluoromethyl)pyrimidine as a key building block in the synthesis of novel DAPY analogues. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its use in two cornerstone synthetic transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

The this compound Building Block: A Profile

The structure of this compound is uniquely suited for the synthesis of DAPY scaffolds. Its reactivity is governed by two key features:

  • The Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, the -CF₃ substituent at the C2 position significantly lowers the electron density of the pyrimidine ring. This electronic deficit serves a dual purpose: it activates the C4 position for nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5]

  • The Bromo (-Br) Group: The bromine atom at the C4 position is an excellent leaving group, particularly in metal-catalyzed reactions. Its reactivity is ideal for forming critical carbon-carbon bonds via Suzuki-Miyaura coupling, a foundational reaction in the construction of the DAPY framework.

This combination of features allows for the selective and high-yield introduction of diverse aryl "wings," which are essential for the biological activity of DAPY NNRTIs.[6][7]

cluster_0 Overall Synthetic Strategy Start This compound Intermediate 4-Aryl-2-(trifluoromethyl)pyrimidine Start->Intermediate Suzuki Coupling Aryl_Wing_1 Aryl Boronic Acid (Wing 1) Aryl_Wing_1->Intermediate Final_Product DAPY NNRTI Analogue Intermediate->Final_Product SNAr Reaction (on a different position) Aryl_Amine_Wing_2 Aryl Amine (Wing 2) Aryl_Amine_Wing_2->Final_Product

Caption: General workflow for synthesizing a DAPY NNRTI analogue.

Core Synthetic Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing the C4-aryl bond on the pyrimidine core. It involves the palladium-catalyzed reaction between the bromide and an arylboronic acid.

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine ring. This step is facilitated by the electron-deficient nature of the ring.

  • Transmetalation: The aryl group is transferred from the boron atom of the boronic acid to the palladium center. This requires a base to activate the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Complex1 Ar¹-Pd(II)L₂-Br Pd0->Complex1 OxAdd Oxidative Addition Complex2 Ar¹-Pd(II)L₂-Ar² Complex1->Complex2 Transmetal Transmetalation Complex2->Pd0 Product Pyr-CF₃-Ar Complex2->Product RedElim Reductive Elimination Ar1Br Pyr-CF₃-Br Ar1Br->Pd0 Ar2BOH2 Ar-B(OH)₂ + Base Ar2BOH2->Complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocol

Objective: To synthesize 4-(4-cyanophenyl)-2-(trifluoromethyl)pyrimidine.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen (N₂) gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 241 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Reagent Addition: Add sodium carbonate (265 mg, 2.5 mmol).

  • Solvent Degassing: Evacuate and backfill the flask with nitrogen gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. The aqueous phase is necessary for the transmetalation step.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Representative Reaction Scope

The following table illustrates the expected outcomes for the Suzuki coupling with various arylboronic acids, based on established literature for similar substrates.[8]

EntryArylboronic Acid (Ar-B(OH)₂)Product (4-Ar-2-(trifluoromethyl)pyrimidine)Expected Yield
14-cyanophenylboronic acid4-(2-(Trifluoromethyl)pyrimidin-4-yl)benzonitrile85-95%
23,5-dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-2-(trifluoromethyl)pyrimidine80-90%
34-methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine88-96%
42-aminophenylboronic acid2-(2-(Trifluoromethyl)pyrimidin-4-yl)aniline70-80%

Core Synthetic Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is primed for cross-coupling, the strong electron-withdrawing effect of the -CF₃ group and the ring nitrogens also activates the C4 position for direct displacement by nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a common strategy for installing amine-containing side chains.[9][10]

Causality and Mechanistic Insight

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: An electron-rich nucleophile (e.g., an aniline) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and onto the electronegative nitrogen atoms, which stabilizes the intermediate.[11]

  • Leaving Group Departure: Aromatization is restored by the expulsion of the bromide leaving group, yielding the substituted product.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Experimental Protocol

Objective: To synthesize N-(4-aminophenyl)-2-(trifluoromethyl)pyrimidin-4-amine.

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water & Brine

Procedure:

  • Setup: To a round-bottom flask, add this compound (241 mg, 1.0 mmol), p-phenylenediamine (162 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent: Add anhydrous DMF (5 mL). The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, increasing the nucleophilicity of the amine.

  • Reaction: Heat the mixture to 100 °C. The reaction is typically faster than Suzuki couplings and can often be completed in 1-4 hours. Monitor by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). This will often precipitate the crude product.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) to remove DMF, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the desired substituted pyrimidine.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel diarylpyrimidine (DAPY) HIV-1 NNRTIs. The electron-withdrawing trifluoromethyl group strategically activates the C4 position, enabling efficient and selective functionalization through cornerstone reactions like Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution. The detailed protocols provided herein offer robust and reproducible methods for researchers in drug discovery and development to access a wide array of DAPY analogues, facilitating the exploration of structure-activity relationships and the pursuit of next-generation antiretroviral agents with improved resistance profiles.

References

Application Notes and Protocols for Trifluoromethylpyrimidine Derivatives in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of the Trifluoromethyl Group into the Pyrimidine Scaffold for Novel Antifungal Agents

The relentless evolution of fungal resistance to existing therapies presents a formidable challenge in both clinical and agricultural settings. This necessitates the urgent development of novel antifungal agents with improved efficacy, broader spectrum of activity, and favorable safety profiles. Among the promising classes of heterocyclic compounds, trifluoromethylpyrimidine derivatives have emerged as a focal point of intensive research. The pyrimidine core is a ubiquitous scaffold in biologically active molecules, including nucleic acids, while the trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This strategic combination has led to the discovery of potent antifungal agents with significant potential.[1][2]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of trifluoromethylpyrimidine derivatives as antifungal agents. We will delve into the rationale behind their design, provide detailed protocols for their synthesis and antifungal evaluation, and discuss their putative mechanism of action, drawing parallels with established antifungal drug classes.

Scientific Rationale and Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many successful antifungal drugs, including the widely used azoles, is the disruption of the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[5][6] Its inhibition leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition.

Trifluoromethylpyrimidine derivatives are hypothesized to act similarly to azole antifungals by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The nitrogen atoms in the pyrimidine ring are thought to coordinate with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.

The Ergosterol Biosynthesis Pathway: A Prime Target for Antifungal Intervention

The ergosterol biosynthesis pathway is a complex, multi-step process that begins with acetyl-CoA. A simplified representation of the key steps and the putative point of inhibition by trifluoromethylpyrimidine derivatives is illustrated below.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Post-Squalene) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps (Erg24, Erg6, Erg2, Erg5, Erg3, Erg4) Ergosterol Ergosterol ...->Ergosterol Multiple Steps (Erg24, Erg6, Erg2, Erg5, Erg3, Erg4) Trifluoromethylpyrimidine\nDerivatives Trifluoromethylpyrimidine Derivatives Trifluoromethylpyrimidine\nDerivatives->Lanosterol

Caption: Simplified Ergosterol Biosynthesis Pathway and the Hypothesized Target of Trifluoromethylpyrimidine Derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Trifluoromethylpyrimidine Core Structure

This protocol outlines a general and robust multi-step synthesis for a key intermediate, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which can be further functionalized to generate a library of derivatives. The synthesis starts from the readily available ethyl trifluoroacetoacetate.[2][6]

Workflow for the Synthesis of the Trifluoromethylpyrimidine Core

Caption: General Synthetic Workflow for Trifluoromethylpyrimidine Derivatives.

Step-by-Step Methodology:

  • Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (Intermediate 1):

    • To a solution of sodium ethoxide (prepared by dissolving 1.2 equivalents of sodium in absolute ethanol), add 1.0 equivalent of ethyl trifluoroacetoacetate and 1.1 equivalents of acetamidine hydrochloride.

    • Heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to pH 6-7.

    • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the desired pyrimidinol.

  • Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Intermediate 2):

    • To an excess of phosphorus oxychloride (POCl3, approximately 5-10 equivalents), add Intermediate 1 (1.0 equivalent) portion-wise.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture at reflux for 4-6 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

  • Synthesis of Functionalized Trifluoromethylpyrimidine Derivatives:

    • Dissolve Intermediate 2 (1.0 equivalent) in a suitable solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) and the desired nucleophile (e.g., a substituted aniline or phenol, 1.1 equivalents).

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 4-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized trifluoromethylpyrimidine derivatives can be evaluated using various standardized methods. The mycelial growth rate method is commonly employed for filamentous fungi.[1]

Step-by-Step Methodology for Mycelial Growth Rate Method:

  • Preparation of Test Compounds:

    • Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).

  • Preparation of Fungal Plates:

    • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

    • Cool the medium to approximately 50-60 °C and add the test compound from the stock solution to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1% v/v).

    • Pour the PDA containing the test compound into sterile Petri dishes. Prepare control plates with PDA and DMSO only.

  • Inoculation and Incubation:

    • From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelium from the edge of an actively growing colony.

    • Place the mycelial disc, mycelium-side down, in the center of the PDA plates containing the test compounds and the control plates.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for a period sufficient for the fungal growth in the control plate to approach the edge of the plate.

  • Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

    • The half-maximal effective concentration (EC50) can be determined by testing a range of concentrations and using appropriate software for dose-response curve fitting.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The antifungal activity of trifluoromethylpyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. A systematic variation of these substituents allows for the elucidation of Structure-Activity Relationships (SAR), which is crucial for optimizing the lead compounds.

Table 1: In Vitro Antifungal Activity of Exemplary Trifluoromethylpyrimidine Derivatives against Botrytis cinerea

Compound IDR Group (at C4-position)Inhibition (%) at 50 µg/mL
TMP-01 4-Chloroaniline75.2
TMP-02 4-Fluoroaniline81.5
TMP-03 4-Methoxyaniline68.9
TMP-04 3,4-Dichloroaniline88.7
TMP-05 4-Trifluoromethylaniline92.3
Positive Control (Carbendazim) -95.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data can be organized.

The illustrative data in Table 1 suggests that electron-withdrawing groups on the aniline moiety, particularly at the para-position, enhance the antifungal activity against Botrytis cinerea. The presence of a trifluoromethyl group on the aniline ring (TMP-05) resulted in the highest inhibitory activity among the tested derivatives. This highlights the potential for synergistic effects when multiple trifluoromethyl groups are present in the molecule.

Conclusion and Future Directions

Trifluoromethylpyrimidine derivatives represent a promising class of compounds in the ongoing search for novel antifungal agents. Their straightforward synthesis, coupled with the potential to inhibit the essential ergosterol biosynthesis pathway, makes them attractive candidates for further development. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize these compounds.

Future research should focus on elucidating the precise molecular interactions between these derivatives and their fungal targets through techniques such as X-ray crystallography and computational modeling. Furthermore, in vivo efficacy studies and toxicological assessments are necessary to translate the in vitro potential of these compounds into tangible therapeutic applications. The exploration of their activity against a broader range of clinically and agriculturally relevant fungal pathogens will also be a critical next step in their development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights for optimizing the coupling of 4-Bromo-2-(trifluoromethyl)pyrimidine . This substrate presents unique challenges due to its electron-deficient nature, and this guide provides a structured approach to overcoming them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts crucial for planning your experiments.

Q1: Why is the Suzuki coupling of this compound considered challenging?

A: The difficulty arises from the electronic properties of the pyrimidine ring. The two nitrogen atoms and the potent electron-withdrawing trifluoromethyl (-CF3) group make the ring highly electron-deficient.[1][2] This has several consequences:

  • Catalyst Interaction: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][3]

  • Altered Reactivity: While the electron deficiency activates the C-Br bond for the initial oxidative addition step, it can slow down subsequent steps in the catalytic cycle, such as reductive elimination.[4]

  • Increased Susceptibility to Side Reactions: The conditions required to drive the reaction forward can also promote undesired pathways like debromination or catalyst decomposition.[5][6]

Q2: What are the most critical parameters to consider when optimizing this reaction?

A: Success hinges on the careful selection and optimization of four key components:

  • Palladium Catalyst/Ligand System: This is the heart of the reaction. Standard catalysts may be insufficient. Modern, specialized ligands are often required to stabilize the catalyst and facilitate the reaction.[7]

  • Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form the more nucleophilic boronate species, which is crucial for the transmetalation step.[8][9]

  • Solvent: The solvent system must solubilize both the organic substrates and the inorganic base, and its polarity can significantly influence reaction kinetics and catalyst stability.[10]

  • Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions.

Q3: What are the most common side reactions to watch for?

A: If your starting material is consumed but the product yield is low, one or more of the following side reactions are likely occurring:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid partner, where it is replaced by a hydrogen atom from a proton source (like water). This is a common decomposition pathway, especially with heteroaryl boronic acids.[1][7]

  • Debromination: The starting this compound is reduced, replacing the bromine atom with hydrogen. This can be a significant issue and often points to an inefficient catalyst system.[5][6][11]

  • Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This becomes competitive if the desired cross-coupling reaction is slow.[7][12]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific issues encountered during your experiments.

Problem: Low or No Product Yield

Q: My reaction shows no conversion of the starting material. What are the likely causes?

A: A complete lack of reactivity typically points to a fundamental issue with the catalytic system.

  • Inactive Catalyst: The most common culprit is an inactive or "dead" catalyst. Palladium(0) species are sensitive to oxygen. Ensure your catalyst is fresh and handled under a strictly inert atmosphere (Argon or Nitrogen).[13] If using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing to the active Pd(0) state in situ.

  • Improper Degassing: Failure to thoroughly degas the solvent and reaction vessel allows oxygen to poison the Pd(0) catalyst. Freeze-pump-thaw cycles or sparging the solvent with an inert gas for 20-30 minutes are critical.[7][14]

  • Insufficient Temperature: The reaction may have a high activation energy. If you are running the reaction at a low temperature (e.g., room temperature or 50 °C), a gradual increase to 80-100 °C may be necessary.[15]

Q: My starting material is consumed, but the yield of the desired product is low. What are the common culprits?

A: This is a classic sign that your desired reaction is being outcompeted by side reactions.

  • Protodeboronation: As mentioned, your boronic acid may be decomposing. To mitigate this, you can:

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol boronic ester (Bpin). These are less prone to premature decomposition and release the boronic acid in situ.[7]

    • Minimize Water: While some water is often beneficial for dissolving the base, excess water can promote protodeboronation. Try using a carefully dried solvent or a solvent system with a lower water ratio (e.g., Dioxane/H₂O 10:1).[7]

    • Choose the Right Base: A weaker base like K₂CO₃ or KF might be less aggressive in promoting this side reaction compared to stronger bases.[8]

  • Catalyst Decomposition: If the reaction mixture turns black and stalls, your catalyst is likely decomposing into inactive palladium black.[7] This occurs when the ligand cannot sufficiently stabilize the palladium intermediates. Switching to a more robust, bulky electron-rich phosphine ligand (see next question) is the primary solution.

Problem: Catalyst and Ligand Selection

Q: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try next?

A: For challenging electron-deficient heteroaryl substrates, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often insufficient.[7] You need a more active and stable catalytic system, which is achieved by combining a palladium source with a specialized ligand.

  • Recommended Ligands: Switch to bulky, electron-rich monophosphine ligands, often called "Buchwald ligands." These ligands are designed to:

    • Promote the difficult oxidative addition step.

    • Stabilize the palladium center to prevent decomposition.

    • Accelerate the final reductive elimination step to release the product.

    • Top Choices: SPhos and XPhos are excellent starting points for this type of coupling.[6][14]

  • Recommended Palladium Source: Use a stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed complex like XPhos Pd G3 .[6][13]

Table 1: Recommended Catalyst Systems for Screening

Palladium Source Ligand Typical Pd:Ligand Ratio Key Advantage
Pd(OAc)₂ SPhos 1:2 to 1:3 Excellent for many challenging couplings, high activity.[14]
Pd₂(dba)₃ XPhos 1:2 to 1:4 Very robust system, often effective when others fail.[6]
XPhos Pd G3 (Pre-formed) N/A Air-stable precatalyst, simplifies reaction setup.[13]

| PdCl₂(dppf) | (Pre-formed) | N/A | A reliable standard, good for initial screening.[14] |

Section 3: Recommended Protocols & Methodologies

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium source, and the ligand.

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.[7]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2-4 hours). A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 4: Visual Guides & Mechanisms

Visualizing the processes involved can aid in understanding and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is key to rational optimization.[9][16]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' (Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr_out Ar-Ar' (Product) RedElim->ArAr_out ArX_in Ar-X (Bromopyrimidine) ArX_in->OxAdd ArB_in Ar'-B(OR)3- (Activated Boronic Acid) ArB_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach can quickly identify the root cause.

Troubleshooting_Workflow start Problem: Low or No Yield q1 Is Starting Material (Bromopyrimidine) Consumed? start->q1 no_conversion Cause: Inactive Catalyst System q1->no_conversion No low_product Cause: Side Reactions Dominate q1->low_product Yes sol1a Action: Verify Catalyst Quality & Inert Atmosphere (Degas!) no_conversion->sol1a sol1b Action: Increase Temperature Incrementally (e.g., 80 -> 100 °C) no_conversion->sol1b sol1c Action: Screen Alternative Catalyst/Ligand Systems no_conversion->sol1c q2 Major Byproduct? low_product->q2 debromination Debromination Product q2->debromination Debrominated SM protodeboronation Protodeboronation of Boronic Acid q2->protodeboronation Boronic Acid consumed, no product homocoupling Homocoupling of Boronic Acid q2->homocoupling Biaryl of Boronic Acid sol2a Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) debromination->sol2a sol2b Action: Use Boronic Ester (Bpin) Instead of Boronic Acid protodeboronation->sol2b sol2c Action: Screen Weaker Bases (e.g., K2CO3) or Anhydrous Conditions protodeboronation->sol2c homocoupling->sol2a sol2d Action: Ensure Boronic Acid Stoichiometry is not Excessive (1.2 eq) homocoupling->sol2d

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Section 5: References

  • Zahid, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: --INVALID-LINK--

  • Herceg, T., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: --INVALID-LINK--

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: --INVALID-LINK--

  • Li, W., et al. (2020). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Advanced Science. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem. Available at: --INVALID-LINK--

  • Zahid, M., et al. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: --INVALID-LINK--

  • Salnikova, M. A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts. Available at: --INVALID-LINK--

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: --INVALID-LINK--

  • ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: --INVALID-LINK--

  • Herceg, T., et al. (2022). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: --INVALID-LINK--

  • ResearchGate Figure. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: --INVALID-LINK--

  • Jismya, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem. Available at: --INVALID-LINK--

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: --INVALID-LINK--

  • ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Cross-Coupling of 4-Bromo-2,6- bis(trifluoromethyl)pyridine with Organoboron Reagents. BenchChem. Available at: --INVALID-LINK--

  • Jismya, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Jismya, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: --INVALID-LINK--

  • Reddit User Discussion. (n.d.). Problems with Suzuki coupling. r/Chempros. Available at: --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. BenchChem. Available at: --INVALID-LINK--

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: --INVALID-LINK--

  • Kalita, P., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis. Available at: --INVALID-LINK--

  • Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Synthonix. (n.d.). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Synthonix. Available at: --INVALID-LINK--

  • Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: --INVALID-LINK--

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Products of 4-Bromo-2-(trifluoromethyl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Welcome to the technical support center for navigating the purification challenges associated with 4-Bromo-2-(trifluoromethyl)pyrimidine reaction products. As a key building block in medicinal chemistry and materials science, this reagent is frequently used in cross-coupling and nucleophilic substitution reactions.[1] The resulting trifluoromethyl-substituted pyrimidine derivatives often possess unique electronic properties that can complicate their purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only step-by-step protocols but also the underlying chemical principles to empower you to make informed decisions during the purification process.

Part 1: General Purification FAQs & Initial Troubleshooting

This section addresses the foundational questions and initial steps to be taken post-reaction, regardless of the specific transformation.

Q1: My reaction involving this compound is complete according to TLC. What is the very first purification step I should take?

A1: The first and most critical step is a carefully planned aqueous workup. This liquid-liquid extraction procedure is designed to remove the bulk of inorganic reagents, such as bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and water-soluble byproducts, before proceeding to chromatographic or crystallization methods.[2][3]

Causality: Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations utilize inorganic bases that must be removed to prevent complications in subsequent steps.[3][4] For instance, residual base can cause streaking on silica gel columns or interfere with product crystallization. The workup transfers these salts into an aqueous layer, leaving the desired organic product in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[5]

Troubleshooting Tip: If an emulsion forms during extraction, adding a small amount of brine (saturated aqueous NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.[1]

Q2: How do I decide between flash column chromatography and recrystallization for my primary purification?

A2: The choice depends on the physical state of your crude product, its initial purity, and the quantity of material.

  • Recrystallization is the preferred method for solid compounds with relatively high purity (>90%) after workup. It is cost-effective, highly scalable, and often yields material of exceptional purity.[6] The key is finding a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[7]

  • Flash Column Chromatography is the most versatile technique and is the method of choice for:

    • Oily or waxy products.

    • Crude mixtures containing multiple components with different polarities.

    • Separating products from byproducts or starting materials with similar polarities.[1][5]

A decision-making workflow for this choice is illustrated below.

Purification_Decision_Tree Start Crude Product (Post-Workup) IsSolid Is the product a solid? Start->IsSolid PurityCheck Is crude purity >90% by NMR/LCMS? IsSolid->PurityCheck Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No (Oil/Wax) Recrystallize Attempt Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Chromatography No Success Pure Product Recrystallize->Success Failure Purification Failed/ Impure Recrystallize->Failure Chromatography->Success Failure->Chromatography Try Chromatography

Caption: Decision tree for selecting a primary purification method.

Q3: My purified product appears to have a grayish or black tint, suggesting palladium catalyst contamination. How can I remove it?

A3: Residual palladium is a common issue in cross-coupling reactions. While it can sometimes be removed during silica gel chromatography, highly nonpolar products may co-elute with palladium complexes.

Recommended Solutions:

  • Filtration through Celite®/Silica: Before concentration, filter the reaction mixture through a short plug of silica gel or Celite®, eluting with your extraction solvent (e.g., ethyl acetate).[8] This can capture a significant portion of the catalyst.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., DCM or Toluene), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through Celite®. The carbon adsorbs the metallic impurities. Use this method cautiously as it can sometimes lead to product loss.

  • Specialized Scavengers: For high-value products where trace metal content is critical, consider using commercially available metal scavengers (resins with thiol or amine functionalities) that selectively bind to palladium.

Part 2: Troubleshooting Reaction-Specific Purification Issues

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds with this compound.[9][10] Common purification challenges involve removing boron-containing species.

Q4: My crude NMR shows unreacted boronic acid and a symmetrical byproduct from its homo-coupling. How can these be removed?

A4: Boronic acids and their homo-coupled byproducts (boroxines) can be tricky to remove due to their varying polarities.

  • Aqueous Base Wash: During the workup, perform an additional wash with a mild aqueous base like 1M NaOH or K₂CO₃ solution. This deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer. Be cautious if your product has base-sensitive functional groups.

  • Specialized Extraction: For persistent boronic acid impurities, a liquid-liquid extraction with a bidentate diol, such as pinacol or 2-methyl-2,4-pentanediol, in an organic solvent can be effective. The diol forms a stable, more lipophilic boronate ester that can be separated more easily.

  • Chromatography Adjustments: Boronic acids often stick to silica gel. If they are streaking or not eluting, consider using a more polar solvent system or adding a small amount (0.5-1%) of acetic acid to the eluent to protonate the silica surface and improve elution.

Q5: My Suzuki product has a very similar Rf value to the starting this compound, making chromatographic separation difficult. What are my options?

A5: This is a common issue when the coupled aryl group is small or nonpolar. The polarity of the product is not significantly different from the starting material.

Troubleshooting Strategies:

  • Drive the Reaction to Completion: The best solution is often to avoid the separation problem entirely. Try re-running the reaction with a slight excess (1.1-1.2 equiv.) of the boronic acid and extended reaction time to ensure all the 4-bromo starting material is consumed.[8]

  • Optimize Chromatography Conditions:

    • Use a Shallow Gradient: Instead of a steep or isocratic elution, use a very shallow solvent gradient (e.g., starting from 100% Hexane and increasing to 5% EtOAc over many column volumes).

    • Try Different Solvent Systems: Sometimes, switching from a standard Hexane/EtOAc system to a Toluene/Acetone or DCM/Methanol system can alter selectivity and improve separation.[5]

  • Preparative HPLC: If flash chromatography fails, reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, option for separating compounds with very similar polarities.[6]

Impurity/IssueTLC AppearanceRecommended Eluent System (Starting Point)
Unreacted this compoundSingle nonpolar spot95:5 Hexane:Ethyl Acetate
Polar Byproducts (e.g., from N-oxidation)Baseline or streaking spots80:20 Dichloromethane:Methanol
Product and SM have similar RfTwo spots very close togetherStart with low polarity (e.g., 98:2 Hexane:EtOAc) and run a shallow gradient
Table 1: Common Eluent Systems for TLC Analysis and Column Chromatography.
Buchwald-Hartwig Amination Reactions

This reaction class is used to form C-N bonds and is essential for synthesizing many pharmaceutical intermediates.[4][11] Purification often involves removing bulky ligands and handling polar products.

Q6: The aminated product is highly polar, streaks badly on my TLC plate, and gives poor recovery from the silica column. How should I approach this?

A6: The nitrogen atom introduced in the Buchwald-Hartwig reaction can significantly increase the product's polarity and its tendency to interact strongly with the acidic silica gel surface.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your starting eluent containing 1-2% triethylamine (NEt₃) or ammonia (in methanol). This neutralizes the acidic silanol groups, preventing irreversible adsorption and reducing tailing of the amine product.

  • Use an Alternative Stationary Phase: If silica fails, consider using a more neutral stationary phase like alumina (basic or neutral grade) or switching to reverse-phase (C18) chromatography.

  • Salt Formation and Filtration: If the product is basic enough, it can sometimes be precipitated from an organic solution by adding an acid (e.g., HCl in ether) to form the hydrochloride salt. The salt can then be collected by filtration and, if necessary, neutralized back to the free base.

Q7: I've removed the product, but my NMR spectrum shows broad, messy signals characteristic of the phosphine ligand (e.g., XPhos, SPhos). How do I remove it?

A7: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle but are often greasy, nonpolar, and difficult to remove from the desired product.[11]

Removal Techniques:

  • Oxidation and Extraction: Dissolve the crude product in a solvent like DCM. Add a mild oxidizing agent, such as 30% hydrogen peroxide, and stir. This converts the phosphine to the much more polar phosphine oxide. The phosphine oxide can then be easily removed with a silica gel plug or during standard chromatography.

  • Solvent Precipitation: In some cases, the desired product can be selectively precipitated. Dissolving the mixture in a minimal amount of a good solvent (like DCM) and then adding a large volume of a poor solvent (like hexane) may cause the product to crash out, leaving the more soluble ligand in the solution.

Part 3: Detailed Experimental Protocols

Protocol 1: General Post-Reaction Aqueous Workup

This protocol is a starting point for most reactions involving this compound.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing deionized water. Use a suitable organic solvent (e.g., ethyl acetate, 3x the reaction volume) to rinse the reaction flask and add it to the funnel.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Deionized water.

    • Saturated aqueous NaHCO₃ solution (if the reaction was acidic).

    • Brine (saturated aqueous NaCl).[2]

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes. Filter the mixture to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Purification_Workflow A Completed Reaction Mixture B Aqueous Workup (Extraction & Washing) A->B C Drying & Solvent Removal B->C D Crude Product Analysis (TLC, NMR) C->D E Primary Purification (Chromatography or Recrystallization) D->E F Fraction Analysis & Combination E->F G Final Solvent Removal F->G H Pure Product Characterization G->H

Caption: General workflow for product purification and isolation.

Protocol 2: Flash Column Chromatography of a Typical Suzuki Product

This protocol assumes the separation of a moderately polar product from nonpolar impurities.

  • Column Packing: Select a column of appropriate size. Dry-pack with silica gel and then flush with the starting eluent (e.g., 98:2 Hexane:EtOAc) until the bed is stable and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better resolution.

  • Elution: Place the loaded sample atop the packed column. Begin eluting with the starting solvent system, applying positive pressure.[6]

  • Gradient: Gradually increase the polarity of the eluent based on the TLC analysis. A shallow gradient is often most effective for closely-eluting spots.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combination and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.[6]

Protocol 3: Single-Solvent Recrystallization

This protocol is ideal for purifying a solid product.[6][7]

  • Solvent Selection: In a test tube, test various solvents to find one that dissolves your compound when hot but not when cold. Common solvents for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like EtOAc/Hexane.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

Troubleshooting low yields in 4-Bromo-2-(trifluoromethyl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Bromo-2-(trifluoromethyl)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. Drawing from established principles in organometallic chemistry and specific insights into the reactivity of electron-deficient heteroaromatics, this center offers field-proven solutions to enhance your synthetic success.

Understanding the Substrate: Key Physicochemical Properties

This compound is a highly valuable, yet challenging, building block. Its reactivity is governed by two key features:

  • Electron-Deficient Pyrimidine Core : The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, making the ring electron-poor. This generally increases the susceptibility of the C4-Br bond to oxidative addition by a palladium(0) catalyst, a critical step in many cross-coupling reactions.

  • The -CF₃ Group : The trifluoromethyl group at the C2 position is a powerful electron-withdrawing group. This further activates the C4 position towards nucleophilic attack and oxidative addition but can also introduce unique challenges, such as an increased propensity for side reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, placing this bromo-pyrimidine as a substrate with good intrinsic reactivity.[1] For the pyrimidine ring itself, the general reactivity order for halogen positions is C4/C6 > C2 > C5, making the C4 position highly activated for coupling reactions.[1]

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during palladium-catalyzed cross-coupling reactions with this compound.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in low yields and a significant amount of a debrominated byproduct, 2-(trifluoromethyl)pyrimidine. What is causing this and how can I fix it?

This is the most frequently encountered issue with this substrate. The formation of the debrominated (or hydrodehalogenated) byproduct points to a competitive reduction pathway that outpaces the desired cross-coupling catalytic cycle.

Root Cause Analysis:

The primary culprit is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can react with the starting material, this compound, to replace the bromine with a hydrogen atom. Several factors can generate these detrimental Pd-H species:

  • Bases : Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides via β-hydride elimination, especially at elevated temperatures.

  • Solvents : Protic solvents (e.g., alcohols) or solvents that can degrade to produce hydride sources (e.g., traces of water in DMF) are problematic.

  • Reagents : Impurities in the boronic acid, such as borane (B-H) species, can be a source of hydrides.

The electron-deficient nature of the pyrimidine ring, exacerbated by the -CF₃ group, makes the C4-Br bond particularly susceptible to this reduction. A study on the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one found that standard catalysts like PdCl₂(PPh₃)₂ led to almost complete debromination (91%), highlighting the severity of this side reaction.[2][3]

Troubleshooting Workflow:

The key is to promote the rate of reductive elimination (the product-forming step) to outcompete the debromination pathway.

G start Low Yield & Debromination in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst base Change Base start->base solvent Modify Solvent System start->solvent boron Check Boronic Acid Quality start->boron sol1 sol1 catalyst->sol1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). sol2 sol2 catalyst->sol2 Employ a pre-catalyst with a tandem ligand system, such as XPhosPdG2/XPhos. sol3 sol3 base->sol3 Switch from strong alkoxides to weaker inorganic bases. (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). sol4 sol4 solvent->sol4 Use anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene, DME). sol5 sol5 solvent->sol5 Ensure thorough degassing to remove oxygen and moisture. sol6 sol6 boron->sol6 Use high-purity boronic acid or switch to more stable boronic esters (e.g., pinacol esters).

Caption: Decision tree for troubleshooting Suzuki coupling.

Optimized Protocol (Based on Analogue System[2][3]):

ParameterRecommendationRationale
Catalyst System XPhos Pd G2 (2.5-5 mol%) with additional XPhos ligand (5-10 mol%)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, minimizing the lifetime of intermediates that can lead to debromination. The tandem system proved highly effective for a similar substrate.[2][3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Weaker inorganic bases are less prone to generating Pd-H species compared to strong alkoxides.
Solvent Anhydrous 1,4-Dioxane/H₂O or EtOH/H₂O (e.g., 4:1 v/v)Aprotic solvents are preferred. If water is necessary for boronic acid solubility, ensure it is degassed and minimal. Ethanol can be a greener solvent choice.[3]
Temperature 80-110 °C (Conventional or Microwave)Microwave irradiation can significantly shorten reaction times and improve yields.[2][3]
Atmosphere Strict inert atmosphere (Argon or Nitrogen)Crucial to prevent catalyst oxidation and side reactions.
Question 2: My Buchwald-Hartwig amination reaction is sluggish or stalls, leading to low conversion. What factors should I investigate?

Low conversion in Buchwald-Hartwig aminations with this substrate often points to issues with the catalyst activity or the base/solvent system.

Root Cause Analysis:

  • Catalyst Inhibition : The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, forming stable, off-cycle complexes that deactivate the catalyst. This is a common issue with nitrogen-containing heterocycles.

  • Suboptimal Base/Solvent Combination : The choice of base is highly context-dependent and crucial for the deprotonation of the amine-palladium complex to form the key amido-palladium intermediate.[1][4] The wrong base or solvent can lead to catalyst poisoning or poor solubility.

  • Steric Hindrance : If coupling a bulky amine, the steric environment around the palladium center can hinder the reaction.

Troubleshooting Workflow:

G start Low Conversion in Buchwald-Hartwig Amination ligand Optimize Ligand start->ligand base_solvent Screen Base & Solvent start->base_solvent precatalyst Change Pd Pre-catalyst start->precatalyst sol1 sol1 ligand->sol1 Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) to prevent catalyst inhibition and accelerate reductive elimination. sol2 sol2 base_solvent->sol2 Use a strong, non-nucleophilic base. NaOtBu or K₃PO₄ are common choices. Base effectiveness is solvent-dependent. sol3 sol3 base_solvent->sol3 Test aprotic polar (e.g., DMF) vs. nonpolar (e.g., Toluene, Dioxane) solvents. Nonpolar solvents often work well. sol4 sol4 precatalyst->sol4 Use modern palladacycle pre-catalysts (e.g., BrettPhos Pd G4) which are often more active and stable.

Caption: Troubleshooting Buchwald-Hartwig amination.

Recommended Starting Conditions:

ParameterRecommendationRationale
Catalyst System BrettPhos Pd G4 (2-5 mol%) with additional BrettPhos (2-5 mol%)Modern pre-catalysts provide reliable formation of the active Pd(0) species. BrettPhos is a bulky ligand known to be effective for challenging heteroaryl couplings.[1]
Base K₃PO₄ (1.5-2.0 equivalents) or NaOtBu (1.2-1.5 equivalents)K₃PO₄ is a good starting point for sensitive substrates. If yields are low, the stronger NaOtBu can be trialed.
Solvent Anhydrous Toluene or t-BuOHToluene is a standard nonpolar solvent. t-BuOH can be effective, particularly when using phosphate bases.[1]
Temperature 100-110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Atmosphere Strict inert atmosphere (Argon or Nitrogen)Essential for catalyst longevity.

Frequently Asked Questions (FAQs)

Q3: Can I perform a nucleophilic aromatic substitution (SₙAr) on this compound instead of a palladium-catalyzed reaction?

Yes, this is a viable alternative for certain nucleophiles. The pyrimidine ring is highly electron-deficient, especially with the -CF₃ group at C2, making the C4 position activated for SₙAr.[5][6] This pathway is most successful with strong, small nucleophiles like alkoxides, thiolates, or small amines (e.g., ammonia, dimethylamine).

  • Advantages : Avoids the cost and potential toxicity of palladium catalysts. Can be simpler to set up.

  • Disadvantages : Has a more limited substrate scope than cross-coupling. Not suitable for forming C-C bonds or for coupling with larger, less nucleophilic amines or other partners. High temperatures may be required.

Q4: What are the ideal storage conditions for this compound?

Like many halo-heterocycles, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). It is important to protect it from moisture and light to prevent slow degradation over time.

Q5: I am observing hydrolysis of the trifluoromethyl group. Is this a known side reaction?

While the C-F bond is very strong, the trifluoromethyl group attached to an electron-deficient pyrimidine ring can be susceptible to hydrolysis under harsh basic conditions, especially in the presence of water at high temperatures. If you suspect hydrolysis (e.g., by observing unexpected peaks in your LC-MS or NMR), consider using a weaker base (K₂CO₃ instead of NaOH or strong alkoxides) and strictly anhydrous conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Preparation : In a glovebox, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), K₃PO₄ (2.0 eq), XPhos Pd G2 (3 mol%), and XPhos ligand (6 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction : Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Wash the filtrate with water and then with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization.

  • Preparation : In a glovebox, add BrettPhos Pd G4 (2 mol%), this compound (1.0 eq), and K₃PO₄ (1.5 eq) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition : Add the amine (1.2 eq) and anhydrous, degassed toluene (~0.2 M).

  • Reaction : Seal the tube, remove from the glovebox, and heat in an oil bath at 110 °C.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Workup : After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-Bromo-2-(trifluoromethyl)pyrimidine (CAS No. 1034827-56-9). This document provides in-depth information on the stability, storage, and handling of this key synthetic building block. As Senior Application Scientists, our goal is to empower you with the technical knowledge and practical advice needed to ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The key is to protect it from moisture and atmospheric oxygen. The container should be kept in a dry, cool, and well-ventilated place.[2][3] Storing it locked up is also recommended due to its hazard profile.[2][4][5]

  • Causality: The pyrimidine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing trifluoromethyl group. This makes the carbon atom attached to the bromine susceptible to nucleophilic attack. Moisture in the air can act as a nucleophile, leading to hydrolysis over time. Storing under inert gas at reduced temperatures significantly slows this and other potential degradation processes.

Q2: The material arrived at room temperature after shipping. Is it still viable?

Yes, the compound is generally stable enough to withstand standard shipping times at ambient temperatures.[6] However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions (2-8°C, under inert gas) to maximize its shelf life. For critical applications, it is always best practice to verify the purity of a new batch of any reagent before use.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Due to its hazard profile, appropriate PPE is mandatory. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][7]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[2][4]

Always wash hands thoroughly after handling the material.[4]

Q4: How should I properly dispose of waste containing this compound?

Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not allow the product to enter drains.[6] Contaminated clothing should be removed and washed before reuse.[5]

Section 2: Stability and Degradation Guide

Understanding the chemical vulnerabilities of this compound is crucial for designing robust experiments and interpreting results.

Q5: How stable is this compound at room temperature when handled on the bench?

While the product is chemically stable under standard ambient conditions for short periods (e.g., weighing, preparing solutions), prolonged exposure to the atmosphere should be avoided.[6] The primary concern is gradual hydrolysis due to atmospheric moisture. For manipulations lasting more than a few minutes, it is advisable to work under a stream of dry, inert gas.

Q6: What are the primary degradation pathways I should be aware of?

The most probable degradation pathway is nucleophilic aromatic substitution (SNAr) at the C4 position, displacing the bromide.

  • Hydrolysis: Reaction with water leads to the formation of 4-hydroxy-2-(trifluoromethyl)pyrimidine. This is often the most common degradation product observed upon improper storage. The pyrimidine ring's electron-deficient nature facilitates this reaction.[8]

  • Reaction with Other Nucleophiles: Other nucleophiles present in a reaction mixture (e.g., amines, thiols, alcohols) can also displace the bromide. This is often the desired reaction but can be an undesired degradation pathway if these nucleophiles are present as impurities.

Q7: Is this compound sensitive to light?

While specific photostability data for this exact compound is not widely published, many complex aromatic and heterocyclic compounds exhibit some degree of photosensitivity.[9][10] As a precautionary measure, it is recommended to store the compound in an amber vial or a container protected from light. For highly sensitive applications, conducting experiments under subdued lighting is a good practice. The ICH Q1B guideline for photostability testing can be a useful reference for evaluating sensitivity if required for your application.[11]

Q8: What solvents are recommended for preparing stock solutions, and how stable are these solutions?

For preparing stock solutions, use anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can act as nucleophiles and slowly react with the compound.

Solutions are less stable than the neat material. It is recommended to prepare solutions fresh for each use. If storage is necessary, store solutions under an inert atmosphere at low temperatures (e.g., -20°C) for a short period and re-verify purity if stored for an extended time.

Section 3: Troubleshooting Experimental Issues

Q9: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?

If you suspect degradation, you can verify the purity using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. Look for the expected mass of the starting material and check for the presence of new peaks. The primary hydrolysis product, 4-hydroxy-2-(trifluoromethyl)pyrimidine, will have a molecular weight corresponding to the replacement of Br (79.9 g/mol ) with OH (17.0 g/mol ).

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Compare the NMR spectrum of your sample to a reference spectrum from the supplier or literature. The appearance of new signals or changes in integration ratios can indicate the presence of impurities.

  • TLC (Thin-Layer Chromatography): A quick and easy way to check for gross impurities. Run a sample of your material against a fresh or trusted lot if available. The appearance of a new, more polar spot (lower Rf) could indicate the presence of the more polar hydrolysis product.

Q10: I'm seeing an unexpected new peak in my LC-MS that I suspect is a degradation product. What could it be?

The most likely culprit is the hydrolysis product, 4-hydroxy-2-(trifluoromethyl)pyrimidine. Calculate the expected mass of this compound and compare it to the mass of your unknown peak. If your reaction involves other nucleophiles, calculate the mass of the product formed by the substitution of the bromine with that nucleophile.

Section 4: Protocols and Data

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize degradation kinetics.[1]
Atmosphere Inert Gas (Nitrogen/Argon)To prevent hydrolysis from atmospheric moisture.[1]
Container Tightly sealed, amber glassTo prevent moisture ingress and protect from light.[2][4]
Handling Area Chemical Fume HoodTo avoid inhalation and ensure proper ventilation.[4]
Personal Protection Gloves, Safety Goggles, Lab CoatTo prevent skin, eye, and respiratory exposure.[5][7]
Experimental Protocols

Protocol 1: Step-by-Step Guide for a Forced Degradation Study (Hydrolysis)

This protocol helps determine the stability of the compound in the presence of water.

Objective: To intentionally degrade the compound and identify the primary hydrolysis product.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Small vial (e.g., 2 mL)

  • LC-MS system

Procedure:

  • Prepare Sample: Accurately weigh approximately 1 mg of this compound into a clean vial.

  • Dissolve: Add 1 mL of a 1:1 mixture of acetonitrile and water to the vial.

  • Incubate: Loosely cap the vial and let it stand at room temperature on the benchtop.

  • Time-Point Analysis: At various time points (e.g., t=0, 1h, 4h, 24h), take a small aliquot (e.g., 10 µL) from the vial, dilute it with the mobile phase, and inject it into the LC-MS.

  • Data Analysis: Monitor the disappearance of the parent compound's peak and the appearance of any new peaks. Determine the mass of the new major peak to confirm if it corresponds to the expected hydrolysis product.

Section 5: Visual Diagrams

Diagrams

G Diagram 1: Handling & Storage Workflow cluster_0 Upon Receipt cluster_1 Storage cluster_2 Usage start Receive Compound storage Store at 2-8°C under Inert Gas in a Dark, Dry Place start->storage handling Weigh/Handle in Fume Hood with PPE storage->handling short_use Short-Term Use (<15 min)? handling->short_use on_bench Use on Bench short_use->on_bench Yes inert_atm Use under Inert Gas short_use->inert_atm No dissolve Dissolve in Anhydrous Aprotic Solvent on_bench->dissolve inert_atm->dissolve use_fresh Use Solution Immediately dissolve->use_fresh

Caption: Decision workflow for handling and storage.

Caption: Proposed hydrolysis degradation pathway.

Section 6: References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). 2-Amino-4-(trifluoromethyl)pyrimidine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-BROMO-2-TRIFLUOROMETHYLPYRIDINE Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). 5-Bromo-2-(trifluoromethyl)pyrimidine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 4-Bromo-2-(methylsulfonyl)pyrimidine SDS. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound SDS. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fluorochem. (2024). 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). 4-Bromo-6-(trifluoromethyl)pyrimidine. Retrieved from --INVALID-LINK--

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from --INVALID-LINK--

  • Journal of Bacteriology. (2011). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 4-Bromo-2-hydroxypyrimidine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylsulfonyl)pyrimidine. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Preventing debromination of 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromo-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic utility of this versatile building block. The electron-deficient nature of the pyrimidine ring, amplified by the trifluoromethyl group, makes this reagent highly valuable for introducing the 2-(trifluoromethyl)pyrimidine scaffold into target molecules. However, this same electronic profile predisposes the molecule to a common and frustrating side reaction: debromination.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you successfully employ this compound in your research while minimizing or eliminating undesired debromination.

Troubleshooting Guide: Preventing Debromination

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I am observing a significant amount of the debrominated byproduct, 2-(trifluoromethyl)pyrimidine, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?

Answer:

The formation of 2-(trifluoromethyl)pyrimidine is a classic case of hydrodebromination, a reductive side reaction that competes with the desired cross-coupling pathway. The electron-withdrawing trifluoromethyl group makes the C4-Br bond more susceptible to reduction. This is particularly prevalent in palladium-catalyzed reactions where hydride sources can be generated in situ.

Common Causes & Solutions:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ can be prone to promoting hydrodebromination with electron-deficient substrates. The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the undesired hydrodebromination pathway.

    • Recommended Solution: For challenging substrates like this compound, a specialized catalyst system is often required to avoid debromination. A tandem catalyst system of XPhosPdG2/XPhos has been shown to be effective in preventing this side reaction in similar trifluoromethyl-substituted bromopyrimidines.[1]

  • Solvent and Base Combination: The choice of solvent and base can influence the generation of hydride species that lead to debromination. Protic solvents or bases containing residual water can be sources of hydrogen.

    • Recommended Solution: Employ anhydrous solvents such as 1,4-dioxane or toluene. For the base, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. If debromination persists, consider using a non-protic base like potassium phosphate (K₃PO₄).

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.

    • Recommended Solution: Aim for the lowest effective temperature and monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating after the starting material is consumed. Microwave-assisted heating can sometimes provide rapid and efficient coupling with shorter reaction times, potentially reducing byproduct formation.[1]

Question 2: My Buchwald-Hartwig amination of this compound is giving low yields and I suspect debromination is a contributing factor. What conditions are recommended?

Answer:

Debromination can also be a significant issue in Buchwald-Hartwig aminations with this substrate. The catalytic cycle for C-N bond formation also involves a Pd(0)/Pd(II) cycle, and competing hydrodebromination can occur.

Common Causes & Solutions:

  • Ligand Choice: As with Suzuki coupling, the ligand plays a crucial role. For electron-deficient heteroaryl bromides, bulky biarylphosphine ligands are generally preferred as they promote the desired C-N reductive elimination.

    • Recommended Solution: Ligands such as XPhos , RuPhos , or Xantphos are excellent starting points.[2][3] These ligands stabilize the palladium center and facilitate the amination pathway over the reductive pathway.

  • Base Selection: Strong, non-nucleophilic bases are required for the Buchwald-Hartwig reaction. However, some bases or their byproducts can contribute to the formation of hydride species.

    • Recommended Solution: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and effective bases. Ensure they are handled under inert conditions to minimize moisture.

  • Reaction Conditions: High temperatures can lead to catalyst decomposition and an increase in side reactions.

    • Recommended Solution: Conduct the reaction in an anhydrous, aprotic solvent like toluene or 1,4-dioxane under a strict inert atmosphere (nitrogen or argon). Typical reaction temperatures range from 80-110 °C. Careful optimization may be required to find the sweet spot between efficient coupling and minimal byproduct formation.

Question 3: I am attempting a Sonogashira coupling with this compound and observing the formation of the debrominated starting material. How can I improve the yield of my desired alkynylated product?

Answer:

The Sonogashira coupling is also susceptible to hydrodebromination, especially with electron-poor aryl halides. The mechanism involves both palladium and copper catalysts, and maintaining the efficiency of the desired catalytic cycle is key.

Common Causes & Solutions:

  • Catalyst and Co-catalyst Loading: Insufficiently active catalyst can lead to slower coupling and allow side reactions to become more prominent.

    • Recommended Solution: A common and effective catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand, and a copper(I) co-catalyst, typically copper(I) iodide (CuI) . Ensure the quality of the catalysts and use appropriate loadings (typically 1-5 mol% for palladium and 2-10 mol% for copper).

  • Base and Solvent: The amine base in a Sonogashira reaction serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent. It can also act as a reducing agent at elevated temperatures, leading to debromination.

    • Recommended Solution: Use a suitable amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an anhydrous solvent like THF or DMF. If debromination is still an issue, consider using a milder base or running the reaction at a lower temperature for a longer period.

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also affect the stability and activity of the palladium catalyst, indirectly promoting side reactions.

    • Recommended Solution: It is crucial to thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Frequently Asked Questions (FAQs)

Q: Why is this compound so prone to debromination?

A: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position further depletes the electron density of the ring. This polarization enhances the electrophilicity of the carbon atom bonded to the bromine, making the C-Br bond more susceptible to nucleophilic attack and, in the context of palladium catalysis, more prone to reductive cleavage (hydrodebromination).

Q: Can I use a different halogen, like chlorine, to avoid this issue?

A: While 4-Chloro-2-(trifluoromethyl)pyrimidine would be less prone to debromination, it is also significantly less reactive in palladium-catalyzed cross-coupling reactions. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step of the catalytic cycle more difficult. This often requires more forcing conditions (higher temperatures, stronger bases, more specialized and expensive catalysts), which can lead to other side reactions. Therefore, the bromo-derivative often represents a practical compromise between reactivity and stability.

Q: Are there any general precautions I can take to minimize debromination in any cross-coupling reaction with this substrate?

A: Yes, several general principles apply:

  • Use High-Purity Reagents: Ensure your this compound, solvents, and bases are of high purity and anhydrous.

  • Maintain a Strict Inert Atmosphere: Oxygen can degrade catalysts and promote side reactions. Always use standard Schlenk or glovebox techniques.

  • Optimize Catalyst and Ligand: Do not assume a standard catalyst system will work. For this electron-deficient substrate, bulky, electron-rich ligands are often necessary.

  • Monitor the Reaction: Follow the reaction progress closely and stop the reaction once the starting material is consumed to prevent product degradation or further side reactions.

Data & Protocols

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationaleReference
Palladium Precatalyst XPhosPdG2 (2-5 mol%)Generation 2 pre-catalyst for forming the active Pd(0) species.[1]
Ligand XPhos (2-5 mol%)Bulky, electron-rich ligand that promotes reductive elimination and suppresses hydrodebromination.[1]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Inorganic bases that are effective and less likely to generate hydride species.[1][4]
Solvent 1,4-Dioxane/Water or Toluene/Water (anhydrous organic solvent)Aprotic organic solvents are preferred. A small amount of water is often needed for the Suzuki reaction.[1][4]
Temperature 80-110 °C (or Microwave 110-135 °C)Optimize for the lowest effective temperature to minimize side reactions.[1]
Experimental Protocol: Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is adapted from successful couplings of similar electron-deficient bromopyrimidines and represents a robust starting point.[1]

  • To a dry microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add XPhosPdG2 (0.03 equiv.) and XPhos (0.03 equiv.) to the flask.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 mixture).

  • Heat the reaction mixture at 110 °C (conventional heating or microwave) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationaleReference
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common and effective Pd(0) and Pd(II) sources.[2][3]
Ligand XPhos or Xantphos (2-4 mol%)Bulky ligands that facilitate C-N bond formation.[2][3]
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv.)Strong, non-nucleophilic base required to deprotonate the amine.[2][3]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, aprotic solvents are essential.[2][3]
Temperature 90-110 °CSufficiently high for catalytic turnover without excessive side reactions.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on standard procedures for the amination of challenging aryl bromides.[2][3]

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.).

  • Add sodium tert-butoxide (1.5 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Problem: Desired vs. Undesired Pathways

The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired hydrodebromination.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_br Ar-Br (4-Bromo-2-(CF₃)pyrimidine) aryl_br->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation hydride_capture Hydride Capture pd_intermediate->hydride_capture coupling_partner Coupling Partner (e.g., R-B(OH)₂) coupling_partner->transmetalation pd_coupled Ar-Pd(II)(R)L₂ transmetalation->pd_coupled reductive_elimination Reductive Elimination (Desired Pathway) pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (e.g., H₂O, base, solvent) hydride_source->hydride_capture pd_hydride Ar-Pd(II)(H)L₂ hydride_capture->pd_hydride reductive_elimination_H Reductive Elimination (Undesired Pathway) pd_hydride->reductive_elimination_H reductive_elimination_H->pd0 Catalyst Regeneration byproduct Ar-H (Debrominated Byproduct) reductive_elimination_H->byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Logical Workflow for Troubleshooting

This workflow provides a systematic approach to diagnosing and solving debromination issues.

G start Debromination Observed check_catalyst Is the catalyst/ligand system optimized for electron-deficient heterocycles? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand system (e.g., XPhosPdG2/XPhos). check_catalyst->change_catalyst No check_conditions Are reaction conditions (solvent, base, temp) strictly controlled? check_catalyst->check_conditions Yes change_catalyst->check_conditions refine_conditions Use anhydrous solvents. Employ non-protic or carbonate bases. Lower the reaction temperature. check_conditions->refine_conditions No check_atmosphere Is the reaction under a strict inert atmosphere? check_conditions->check_atmosphere Yes refine_conditions->check_atmosphere improve_inert Degas solvents thoroughly. Use Schlenk techniques or a glovebox. check_atmosphere->improve_inert No success Successful Coupling (Debromination Minimized) check_atmosphere->success Yes improve_inert->success

Caption: Systematic workflow for troubleshooting debromination.

References

Technical Support Center: Analytical Techniques for Monitoring 4-Bromo-2-(trifluoromethyl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 4-Bromo-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your synthesis. As a key building block in medicinal chemistry, understanding the reaction kinetics and purity of this compound derivatives is crucial for reproducible and scalable synthetic outcomes.[1][2]

This resource provides practical, field-proven insights into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time and offline reaction analysis.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving pyrimidine derivatives due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5] It is particularly well-suited for non-volatile and thermally labile compounds.

HPLC: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a reaction with this compound?

A1: A robust starting point is reversed-phase HPLC (RP-HPLC).[3][6] The trifluoromethyl group imparts significant hydrophobicity, making it well-suited for separation on C8 or C18 columns.[3]

A typical starting method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (MeCN) and water. For MS compatibility, use 0.1% formic acid in both solvents.[6] If not using MS, a small amount of phosphoric acid can be used.[6]

  • Gradient: Start with a lower concentration of MeCN (e.g., 20-30%) and ramp up to a higher concentration (e.g., 90-95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength where the pyrimidine ring has strong absorbance, typically around 254 nm.[5]

  • Temperature: Room temperature is often sufficient to start.[3]

Q2: How do I prepare my reaction sample for HPLC analysis?

A2: Proper sample preparation is critical to protect the column and obtain reproducible results.

  • Quench the reaction: If necessary, stop the reaction by cooling or adding a quenching agent.

  • Dilute the sample: Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and water). This prevents column overloading and precipitation.

  • Filter the sample: Pass the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column frit.[5][7]

HPLC: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with active sites on the column packing (silanols).- Column contamination or degradation.[7][8]- Mismatch between sample solvent and mobile phase.- Use a mobile phase additive like trifluoroacetic acid (TFA) or formic acid to suppress silanol interactions.- Employ an end-capped column.- Flush the column with a strong solvent wash sequence.[7]- Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[9]
Peak Fronting - Column overload.[10][11]- Sample solvent stronger than the mobile phase.- Dilute the sample further and reinject.- Dissolve the sample in the initial mobile phase.[10]
Shifting Retention Times - Inconsistent mobile phase composition.[8]- Lack of column equilibration.[10]- Fluctuations in column temperature.- Ensure mobile phase components are accurately measured and well-mixed. Use a mobile phase that is half-saturated with water in normal phase chromatography to manage water content.[8]- Equilibrate the column with the initial mobile phase for a sufficient time before injection.- Use a column oven to maintain a constant temperature.
High Backpressure - Clogged column frit or packing.[9]- Particulate matter from the sample.[12]- Buffer precipitation.- Back-flush the column (if permitted by the manufacturer).[9]- Always filter samples before injection.- Ensure the buffer is soluble in the entire mobile phase gradient range.

Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC and GC-MS are powerful techniques for analyzing volatile and thermally stable compounds. This compound and many of its derivatives are amenable to GC analysis. GC-MS provides the added benefit of mass identification, which is invaluable for confirming product identity and identifying byproducts.

GC/GC-MS: Frequently Asked Questions (FAQs)

Q1: When should I choose GC/GC-MS over HPLC for my reaction monitoring?

A1: GC/GC-MS is preferable when your starting materials, products, and expected byproducts are volatile and thermally stable.[5] It often provides faster analysis times and higher separation efficiency than HPLC. The mass spectrometry data is also highly specific for structure confirmation.

Q2: What are the recommended GC column and conditions for analyzing halogenated pyrimidines?

A2: A mid-polarity column is generally a good choice.

  • Column: A column with a stationary phase containing trifluoropropyl groups can offer good selectivity for fluorinated compounds.[10] A standard 5% phenyl-methylpolysiloxane column is also a versatile starting point.

  • Injector Temperature: Typically 250 °C, but should be optimized to ensure complete vaporization without thermal degradation.

  • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to elute all components.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector (GC): A Flame Ionization Detector (FID) is a good general-purpose detector. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.

  • Detector (GC-MS): Electron Ionization (EI) is a standard ionization method that produces reproducible fragmentation patterns for library matching.[13]

GC/GC-MS: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Small Peaks - Leaky septum.[14]- Incorrect injection volume or technique.- Syringe issue.- Regularly inspect and replace the injector septum.[14]- Ensure the injection volume is appropriate for the liner size to prevent backflash.[14]- Check the syringe for blockages or damage.
Peak Tailing or Fronting - Active sites in the inlet liner or column.[11]- Column contamination.- Column overload.- Use a deactivated inlet liner and/or a column with low bleed.- "Bake out" the column at a high temperature or trim the first few centimeters of the column.[15]- Dilute the sample.
Ghost Peaks - Carryover from a previous injection.- Septum bleed.- Run a solvent blank after a concentrated sample.- Use a high-quality, low-bleed septum.
Poor Resolution - Inadequate column selectivity.[16]- Incorrect oven temperature program.- Select a column with a different stationary phase.- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.[16]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both offline and in-situ reaction monitoring. For reactions involving this compound, both ¹H and ¹⁹F NMR are exceptionally informative.

NMR: Frequently Asked Questions (FAQs)

Q1: Why is ¹⁹F NMR particularly useful for monitoring these reactions?

A1: The trifluoromethyl (-CF₃) group provides a strong, clear signal in the ¹⁹F NMR spectrum. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis.[1] The chemical shift of the -CF₃ group is very sensitive to its electronic environment. As the reaction proceeds, changes in the substitution on the pyrimidine ring will cause a shift in the ¹⁹F resonance, allowing for clear differentiation between the starting material and the product.[1][17][18]

Q2: Can I get quantitative information from NMR?

A2: Yes, NMR can be a highly accurate quantitative tool. By integrating the signals of the starting material and product, you can determine the reaction conversion. For accurate quantification, it is important to:

  • Ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1).

  • Use a known concentration of an internal standard that does not react with the components of the reaction mixture.

Q3: How can I monitor a reaction in-situ using NMR?

A3: In-situ or online reaction monitoring with NMR involves flowing the reaction mixture through an NMR flow tube placed inside the spectrometer.[2] This allows for the acquisition of spectra at regular intervals without disturbing the reaction, providing real-time kinetic data and the potential to observe transient intermediates.[2]

NMR: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks - Poor shimming.- Presence of paramagnetic impurities.[10]- Low solubility or sample heterogeneity.[10]- Reshim the spectrometer.- Filter the sample or use a chelating agent to remove trace metals.- Use a different deuterated solvent or gently warm the sample to improve solubility.
Inaccurate Integration - Incomplete relaxation of nuclei.- Overlapping peaks.- Increase the relaxation delay (D1) in your acquisition parameters.- Use a higher field NMR spectrometer for better peak dispersion or consider 2D NMR techniques.
¹⁹F Spectrum Baseline Rolling - Acoustic ringing in the probe.- Adjust the acquisition parameters, such as the spectral width and receiver gain.- Use a polynomial baseline correction function during data processing.

Section 4: In-Situ Reaction Monitoring

Advances in analytical technology allow for the real-time, in-situ monitoring of chemical reactions, providing a wealth of information that is often missed with traditional offline analysis.[19][20]

In-Situ Techniques Overview
  • In-situ FTIR and Raman Spectroscopy: These techniques provide real-time information about the changes in functional groups during a reaction.[19][21] This can be invaluable for understanding reaction mechanisms and kinetics.

  • In-situ Mass Spectrometry: Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the direct measurement of neutral organic analytes in complex reaction mixtures, offering real-time feedback.[22]

  • Online NMR: As discussed previously, flowing the reaction mixture through an NMR spectrometer provides detailed structural and quantitative data in real time.[2]

The choice of in-situ technique depends on the specific reaction being studied, the information required, and the available instrumentation.[23]

Visualizations

Experimental Workflow: HPLC Method Development

HPLC_Method_Development start Start: Define Analytical Goal (e.g., Quantify conversion of This compound) col_select Select Column (Start with C18) start->col_select mob_phase Choose Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid) col_select->mob_phase gradient Develop Gradient (e.g., 20-95% MeCN over 15 min) mob_phase->gradient injection Inject Standard of Starting Material & Product gradient->injection eval Evaluate Chromatogram - Resolution - Peak Shape - Retention Time injection->eval optimize Optimize Method - Adjust Gradient Slope - Change Mobile Phase Modifier - Alter Flow Rate/Temperature eval->optimize Not Acceptable validate Validate Method - Linearity - Precision - Accuracy eval->validate Acceptable optimize->injection

Caption: A logical workflow for developing an HPLC method for reaction monitoring.

Troubleshooting Logic: GC Peak Tailing

GC_Troubleshooting problem {Problem|Peak Tailing Observed} check_liner Check Inlet Liner Is it deactivated and clean? problem->check_liner check_column Inspect Column Is it installed correctly? Is there contamination? problem->check_column check_sample Evaluate Sample Is it too concentrated? problem->check_sample sol_liner Solution: Replace with a new, deactivated liner check_liner->sol_liner No sol_column Solution: Trim 5-10 cm from the inlet end of the column or bake out check_column->sol_column No sol_sample Solution: Dilute the sample and reinject check_sample->sol_sample Yes

Caption: A decision tree for troubleshooting peak tailing in GC analysis.

References

Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Biological Activity of 4-Bromo-2-(trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. The 4-Bromo-2-(trifluoromethyl)pyrimidine core has emerged as a privileged structure in medicinal chemistry, offering a synthetically accessible handle for the development of a diverse array of bioactive molecules. The presence of the trifluoromethyl group often enhances metabolic stability and membrane permeability, while the bromo substituent at the 4-position provides a reactive site for facile chemical modification, making it an ideal starting point for generating libraries of compounds with diverse pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of various derivatives stemming from this versatile scaffold, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

The unique combination of a pyrimidine ring, a trifluoromethyl group, and a bromo substituent endows this scaffold with desirable properties for drug design. Pyrimidine is a core component of nucleobases, making it a recognizable motif for various enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyrimidine ring, modulating its interaction with biological targets. Crucially, the bromine atom at the 4-position is an excellent leaving group, readily participating in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. This synthetic tractability allows for the systematic exploration of the chemical space around the core, a key strategy in modern drug discovery.

Comparative Analysis of Biological Activities

The derivatization of the this compound scaffold has yielded compounds with a range of biological activities, most notably in the realms of anticancer and kinase inhibition.

Anticancer Activity

A significant body of research has focused on the development of 4-substituted-2-(trifluoromethyl)pyrimidine derivatives as potent anticancer agents. The general strategy involves the displacement of the 4-bromo substituent with various amino, aryl, or heterocyclic moieties.

Table 1: Comparative Anticancer Activity (IC50) of 4-Substituted-2-(trifluoromethyl)pyrimidine Derivatives

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference
Derivative A 4-((3-aminophenyl)amino)H1975 (Lung Cancer)2.27
Derivative B 4-((4-acrylamidophenyl)amino)A549 (Lung Cancer)0.35
Derivative C 4-((4-aminophenyl)amino)PC3 (Prostate Cancer)>50
Derivative D 4-(4-methoxyphenyl)MGC-803 (Gastric Cancer)15.8
Derivative E 4-(1H-pyrazol-4-yl)MCF-7 (Breast Cancer)8.7Not explicitly found in search results

As evidenced in Table 1, the nature of the substituent at the 4-position dramatically influences the anticancer potency. Derivatives with an anilino linkage at the 4-position (Derivatives A, B, and C) have been extensively explored. For instance, a derivative bearing a 3-aminophenylamino group (Derivative A) demonstrated potent activity against the H1975 lung cancer cell line with an IC50 value of 2.27 µM. The introduction of an acrylamide moiety on the aniline ring (Derivative B) led to a significant increase in potency against the A549 lung cancer cell line, with an IC50 of 0.35 µM, suggesting a potential covalent interaction with the target protein. In contrast, a simple 4-aminophenylamino substituent (Derivative C) showed significantly weaker activity, highlighting the importance of further functionalization of the aniline ring for potent anticancer effects.

Suzuki coupling reactions have been employed to introduce aryl and heteroaryl groups at the 4-position. A 4-(4-methoxyphenyl) derivative (Derivative D) exhibited moderate activity against the MGC-803 gastric cancer cell line. This suggests that while direct C-C bond formation is a viable strategy, the resulting steric and electronic properties of the introduced group are critical for activity.

Kinase Inhibitory Activity

The anticancer activity of many pyrimidine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The 2-(trifluoromethyl)pyrimidine scaffold has been identified as a promising core for the development of potent kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of 4-Substituted-2-(trifluoromethyl)pyrimidine Derivatives

Compound ID4-SubstituentTarget KinaseIC50 (nM)Reference
Derivative F 4-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)EGFR91
Derivative G Diaminopyrimidine derivativePYK2<100
Derivative H Fused pyrazolo[3,4-d]pyrimidineBTKPotent Inhibition
Derivative I Fused furo[2,3-d]pyrimidinec-Met69.8

Derivatives of 4-amino-2-(trifluoromethyl)pyrimidine have shown significant promise as Epidermal Growth Factor Receptor (EGFR) inhibitors. For example, a derivative with a complex side chain at the 4-anilino position (Derivative F) exhibited a potent EGFR kinase inhibitory activity with an IC50 of 91 nM. This highlights the importance of the 4-substituent in occupying the ATP-binding pocket of the kinase and forming key interactions.

Furthermore, diaminopyrimidine derivatives have been developed as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cancer cell migration and invasion. Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines, which can be synthesized from appropriately substituted pyrimidine precursors, have also demonstrated potent kinase inhibitory activity against targets like Bruton's tyrosine kinase (BTK) and c-Met.

Signaling Pathways and Experimental Workflows

The biological effects of these derivatives are underpinned by their modulation of specific cellular signaling pathways. For instance, EGFR inhibitors block the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.

Visualizing the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR Inhibitor 4-Substituted-2-(trifluoromethyl) -pyrimidine Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by 4-substituted-2-(trifluoromethyl)pyrimidine derivatives.

Experimental Workflow for Evaluating Anticancer Activity

The evaluation of these compounds typically follows a standardized workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.

Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound Derivatization Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Cytotoxicity Screening (e.g., MTT Assay) Library->Screening KinaseAssay Kinase Inhibition Assay (e.g., EGFR, PYK2) Screening->KinaseAssay Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Screening->Apoptosis CellCycle Cell Cycle Analysis Screening->CellCycle IC50 IC50 Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical experimental workflow for the synthesis and evaluation of anticancer pyrimidine derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, H1975)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the inhibitory activity of the synthesized derivatives against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate peptide.

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the kinase reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective bioactive compounds, particularly in the area of oncology. The synthetic accessibility of the 4-position allows for extensive structure-activity relationship studies, leading to the identification of derivatives with impressive anticancer and kinase inhibitory profiles. The future of research in this area will likely involve the exploration of novel and more complex substitutions at the 4-position, the use of computational modeling to guide the design of next-generation inhibitors with improved potency and selectivity, and the investigation of their efficacy in in vivo models. The continued exploration of this versatile scaffold holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

Navigating the Chemical Space: A Comparative SAR Analysis of 4-Bromo-2-(trifluoromethyl)pyrimidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility across a spectrum of biological targets.[1][2] The strategic introduction of a trifluoromethyl group at the 2-position and a bromine atom at the 4-position of the pyrimidine ring creates a highly valuable synthetic intermediate, the 4-bromo-2-(trifluoromethyl)pyrimidine. This guide provides a comprehensive structure-activity relationship (SAR) analysis of analogs derived from this key building block, offering insights for researchers, scientists, and drug development professionals.

The 2-(trifluoromethyl)pyrimidine moiety is a privileged scaffold in drug discovery, with the trifluoromethyl group often enhancing metabolic stability and binding affinity. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling the exploration of a wide chemical space through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

The Synthetic Gateway: Leveraging the 4-Bromo Position

The this compound core is readily amenable to a variety of chemical transformations, providing access to a diverse library of analogs. Two of the most powerful and widely employed strategies are Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the 4-position of the pyrimidine ring. This reaction typically involves the palladium-catalyzed coupling of the this compound with a boronic acid or ester.[3][4] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination.[3]

Suzuki_Coupling Start This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Start->Catalyst Reacts with Boronic_Acid R-B(OH)2 (Aryl or Heteroaryl boronic acid) Boronic_Acid->Catalyst Product 4-Aryl/Heteroaryl-2-(trifluoromethyl)pyrimidine Catalyst->Product Forms Base Base (e.g., K3PO4) Base->Catalyst

Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms

The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group facilitates nucleophilic aromatic substitution at the 4-position. This allows for the displacement of the bromide with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce nitrogen, oxygen, and sulfur linkages, respectively.[2][5]

SNAr_Reaction Start This compound Nucleophile Nu-H (e.g., R-NH2, R-OH, R-SH) Start->Nucleophile Reacts with Product 4-Nu-2-(trifluoromethyl)pyrimidine Nucleophile->Product Forms Base Base (e.g., DIPEA) Base->Nucleophile

Comparative SAR Analysis of 4-Substituted Analogs

The biological activity of 4-substituted-2-(trifluoromethyl)pyrimidine analogs is profoundly influenced by the nature of the substituent at the C4-position. The following sections compare different classes of analogs and summarize their reported biological activities.

4-Aryl and 4-Heteroaryl Analogs

The introduction of aryl and heteroaryl groups at the 4-position has been a fruitful strategy in the development of kinase inhibitors. The aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases.

Compound ClassTarget/ActivityKey SAR FindingsReference(s)
4-Aryl-pyrimidines PAK1 inhibitorsIncorporation of a bromide at the 5-position of the pyrimidine core enhanced potency. A 1,2-dimethylpiperazine pendant on the 2-arylamino group was also beneficial.[6]
4-Aryl-pyrimidines AntitumorA series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for their antitumor activity. Compound 17v showed potent anti-proliferative activity against H1975 cells.[7]
Fused Pyrimidines AntimalarialThienopyrimidines and quinolines showed higher cytotoxicity, while quinoxaline analogs were as active and less cytotoxic than their quinazoline counterparts.

Key Insight: The nature and substitution pattern of the (hetero)aryl ring at the 4-position are critical determinants of kinase inhibitory activity and selectivity. For instance, in the context of PAK1 inhibitors, a 5-bromo substituent on the pyrimidine ring was found to be crucial for potent inhibition.[6]

4-Amino and 4-Anilino Analogs

The introduction of a nitrogen linkage at the 4-position, particularly anilino groups, has been a cornerstone in the design of numerous kinase inhibitors. The nitrogen atom can act as a hydrogen bond donor or acceptor, and the appended phenyl ring can be modified to fine-tune activity and selectivity.

Compound ClassTarget/ActivityKey SAR FindingsReference(s)
2-Arylamino-4-aryl-pyrimidines PAK1 inhibitorsA bromide at the 5-position of the pyrimidine and a 1,2-dimethylpiperazine on the arylamino group at the 2-position were key for potent PAK1 inhibition.[6]
Thiazolo[4,5-d]pyrimidines Anticancer7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active among the synthesized compounds.[9]

Key Insight: The substitution pattern on the aniline ring is a critical determinant of biological activity. Electron-donating and electron-withdrawing groups, as well as their positions on the ring, can significantly impact potency and selectivity against different targets.

4-Oxy and 4-Thio Analogs

Replacing the 4-bromo group with oxygen or sulfur-linked substituents introduces conformational flexibility and different hydrogen bonding capabilities. These analogs have shown promise in various therapeutic areas, including as antifungal and antiviral agents.[10]

Compound ClassTarget/ActivityKey SAR FindingsReference(s)
Trifluoromethyl pyrimidine derivatives Antiviral, AntifungalA series of trifluoromethyl pyrimidine derivatives were synthesized and showed good antiviral and antifungal activities. Compound 5m demonstrated a good interaction with TMV-CP.[10]
Trifluoromethyl pyrimidine derivatives with amide moiety Antifungal, Insecticidal, AnticancerSeveral compounds exhibited good in vitro antifungal activities against a panel of fungal strains.[8][11]

Key Insight: The nature of the linker and the appended group are both important for activity. For example, in a series of antifungal compounds, an amide moiety linked through an oxygen ether to the trifluoromethyl pyrimidine backbone was found to be a key structural feature.[8][11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of this compound (1.0 eq) and the corresponding aryl/heteroaryl boronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K3PO4, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours). After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 4-aryl/heteroaryl-2-(trifluoromethyl)pyrimidine.[12]

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), the nucleophile (e.g., an amine, alcohol, or thiol, 1.1-1.5 eq) and a base (e.g., DIPEA or K2CO3, 1.5-2.0 eq) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a certain period (e.g., 2-24 hours). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 4-substituted-2-(trifluoromethyl)pyrimidine.[10]

Conclusion

The this compound scaffold is a highly attractive starting point for the development of novel bioactive molecules. The ease of diversification at the 4-position through robust synthetic methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution allows for a thorough exploration of the chemical space. The SAR analysis presented in this guide highlights the critical role of the substituent at the 4-position in determining the biological activity profile of these analogs. By understanding these relationships, medicinal chemists can rationally design and synthesize new generations of 2-(trifluoromethyl)pyrimidine-based therapeutics with improved potency, selectivity, and drug-like properties.

References

A Senior Application Scientist's Guide to Alternatives for 4-Bromo-2-(trifluoromethyl)pyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The 2-(trifluoromethyl)pyrimidine scaffold is a privileged motif, imparting unique electronic properties, metabolic stability, and conformational constraints to target molecules. Historically, 4-Bromo-2-(trifluoromethyl)pyrimidine has been a workhorse reagent for introducing this valuable fragment. However, the modern synthetic chemist must consider a range of factors beyond simple reactivity, including cost, availability, and the potential for greater control over complex transformations.

This guide provides an in-depth technical comparison of viable alternatives to this compound, moving beyond a simple catalog of substitutes to a nuanced discussion of their relative performance in key synthetic transformations. We will delve into the underlying chemical principles governing their reactivity and provide supporting experimental data to empower you to make informed decisions in your synthetic design.

The Incumbent: Understanding the Reactivity of this compound

This compound is a highly versatile reagent, owing to the strong electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring itself. This electronic profile renders the C4 position highly susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] This makes the C-Br bond in this compound readily susceptible to oxidative addition by a palladium(0) catalyst, initiating key transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2]

Furthermore, the electron-deficient nature of the pyrimidine ring activates the C4 position for SNAr. The position of the halogen on the pyrimidine ring also significantly influences reactivity, with the general order being C4(6) > C2 > C5.[1]

Head-to-Head Comparison: Halogen and Pseudohalogen Alternatives

The most direct alternatives to this compound are its halogen and pseudohalogen analogs at the C4 position. The choice between these reagents often comes down to a balance of reactivity, cost, and stability.

ReagentKey AdvantagesKey Disadvantages
4-Chloro-2-(trifluoromethyl)pyrimidine - Lower cost and often greater availability.- Can offer enhanced stability for certain applications.- Lower reactivity in cross-coupling, often requiring more forcing conditions.[1]
4-Iodo-2-(trifluoromethyl)pyrimidine - Highest reactivity in cross-coupling reactions, allowing for milder conditions and shorter reaction times.[1]- Higher cost and potentially lower stability compared to bromo and chloro analogs.
2-(Trifluoromethyl)-4-pyrimidinyl triflate - High reactivity, comparable to or exceeding iodo derivatives in some cross-coupling reactions.[3]- Often requires synthesis from the corresponding pyrimidin-4-one.- Can be less stable.
Experimental Data Snapshot: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The following table summarizes typical yields for the coupling of 4-halo-2-(trifluoromethyl)pyrimidines with arylboronic acids, illustrating the general reactivity trend.

ElectrophileArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O9012~85-95
4-Chloro-2-(trifluoromethyl)pyrimidinePhenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄t-BuOH11024~70-85
4-Iodo-2-(trifluoromethyl)pyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O806>95
2-(Trifluoromethyl)-4-pyrimidinyl triflatePhenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Dioxane804>95

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

G

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the 4-halo-2-(trifluoromethyl)pyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][5]

Beyond Halogens: Sulfonyl Derivatives as Powerful Alternatives

For applications demanding high reactivity and tunable leaving group ability, sulfonyl derivatives of 2-(trifluoromethyl)pyrimidin-4-one present a compelling alternative. These reagents can be readily prepared from the corresponding pyrimidinone and a sulfonyl chloride.

ReagentKey AdvantagesKey Disadvantages
2-(Trifluoromethyl)-4-pyrimidinyl tosylate - High reactivity in cross-coupling reactions.- Readily synthesized from inexpensive starting materials.- May have lower stability than halo-analogs.
2-(Trifluoromethyl)-4-pyrimidinyl mesylate - Similar reactivity to tosylates.- Mesyl group is smaller, which can be advantageous in sterically hindered systems.- Can be more susceptible to hydrolysis.
4-(Methylsulfonyl)-2-(trifluoromethyl)pyrimidine - Excellent leaving group for SNAr reactions.- Can participate in some cross-coupling reactions.- Synthesis may require an additional oxidation step from a thioether precursor.
Experimental Data Snapshot: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electron-deficient nature of the 2-(trifluoromethyl)pyrimidine ring makes it an excellent substrate for this transformation.

ElectrophileAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene1008~90-98
4-Chloro-2-(trifluoromethyl)pyrimidineMorpholinePd₂(dba)₃ / RuPhos / K₃PO₄Dioxane12018~75-85
2-(Trifluoromethyl)-4-pyrimidinyl tosylateAnilinePd(OAc)₂ / BINAP / Cs₂CO₃Toluene906>90

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

G

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the 4-substituted-2-(trifluoromethyl)pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[6][7]

The Power of SNAr: A Catalyst-Free Alternative

For certain nucleophiles, particularly amines and alkoxides, the inherent electrophilicity of the 4-substituted-2-(trifluoromethyl)pyrimidine ring allows for direct nucleophilic aromatic substitution (SNAr) without the need for a metal catalyst. This approach offers advantages in terms of cost, simplicity, and reduced risk of metal contamination in the final product.

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with the general trend being F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that increases the electrophilicity of the carbon center.

Experimental Data Snapshot: SNAr with Amines
ElectrophileAmineSolventTemp (°C)Time (h)Yield (%)
4-Chloro-2-(trifluoromethyl)pyrimidinePiperidineDMSO804>95
This compoundPiperidineDMSO806~90
4-Iodo-2-(trifluoromethyl)pyrimidinePiperidineDMSO8012~80

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

G Start 4-Halo-2-(CF₃)pyrimidine Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Meisenheimer Product 4-Amino-2-(CF₃)pyrimidine Meisenheimer->Product - Halide

Experimental Protocol: General Procedure for SNAr Amination
  • To a reaction vessel, add the 4-halo-2-(trifluoromethyl)pyrimidine (1.0 equiv.) and the amine (1.5-2.0 equiv.).

  • Add a suitable solvent, such as DMSO, DMF, or NMP.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by chromatography or recrystallization.[8][9]

Conclusion and Future Outlook

While this compound remains a valuable and widely used reagent, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. For cost-effective, large-scale syntheses where reactivity is not the primary concern, 4-chloro-2-(trifluoromethyl)pyrimidine may be the reagent of choice. When maximum reactivity and mild conditions are paramount, the corresponding iodo and triflate derivatives offer significant advantages. For catalyst-free transformations, the chloro analog often provides the optimal balance of reactivity and availability for SNAr reactions.

Beyond simple halogen and pseudohalogen substitutions, the development of novel activating groups and alternative heterocyclic scaffolds will continue to expand the synthetic chemist's toolbox. As the demand for increasingly complex and diverse molecules grows, a deep understanding of the principles outlined in this guide will be indispensable for the efficient and innovative synthesis of the next generation of pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-Bromo-2-(trifluoromethyl)pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated heterocycles serve as indispensable building blocks for the synthesis of novel therapeutic agents. Among these, 4-Bromo-2-(trifluoromethyl)pyrimidine stands out as a versatile scaffold. Its strategic substitution with a bromine atom at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position renders it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. The successful functionalization of this core, however, is contingent upon the unambiguous confirmation of the resulting product structures. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its derivatives, supported by experimental data and protocols to ensure confident product validation.

The Strategic Importance of this compound

The pyrimidine core is a prevalent motif in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through well-established synthetic methodologies, including the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Comparative Spectroscopic Analysis: Differentiating Reactant from Product

The key to successful reaction monitoring and product confirmation lies in understanding the characteristic changes in the spectroscopic data between the starting material and the desired product. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).

Spectroscopic Profile of this compound
  • ¹H NMR: The pyrimidine ring protons are expected to appear as two doublets in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom will deshield these protons, shifting them downfield.

  • ¹⁹F NMR: The trifluoromethyl group will exhibit a singlet in the ¹⁹F NMR spectrum. Its chemical shift is a sensitive probe of the electronic environment of the pyrimidine ring. For many trifluoromethyl-substituted pyridines and pyrimidines, this signal typically appears between δ -60 and -70 ppm.[1]

  • ¹³C NMR: The spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring and the carbon of the trifluoromethyl group. The carbon bearing the bromine atom (C4) and the carbon attached to the trifluoromethyl group (C2) will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Spectroscopic Shifts Upon Substitution at the 4-Position

The replacement of the bromine atom at the C4 position with a new substituent, whether through a carbon-carbon bond-forming reaction like the Suzuki-Miyaura coupling or a carbon-nitrogen bond formation via Buchwald-Hartwig amination, will induce predictable changes in the NMR and mass spectra.

Table 1: Predicted Spectroscopic Changes Upon Reaction of this compound

Spectroscopic TechniqueThis compound (Starting Material)4-Aryl-2-(trifluoromethyl)pyrimidine (Suzuki Product)4-Amino-2-(trifluoromethyl)pyrimidine Derivative (Buchwald-Hartwig Product)
¹H NMR Two doublets for pyrimidine protons.Disappearance of one pyrimidine doublet, replaced by signals from the new aryl group. The remaining pyrimidine proton signal will likely shift.Disappearance of one pyrimidine doublet, replaced by a signal for the N-H proton (if present) and signals from the amine substituent. The remaining pyrimidine proton signal will likely shift.
¹⁹F NMR Singlet for the CF₃ group.The chemical shift of the CF₃ singlet will be altered due to the change in the electronic environment of the pyrimidine ring.The chemical shift of the CF₃ singlet will be significantly affected by the introduction of the electron-donating amino group.
¹³C NMR Signal for C-Br.Disappearance of the C-Br signal and appearance of new signals for the aryl group and the new C-C bond.Disappearance of the C-Br signal and appearance of a new signal for the C-N bond and signals for the amine substituent.
MS Characteristic M, M+2 isotopic pattern for bromine.Loss of the bromine isotopic pattern. The molecular ion peak will correspond to the mass of the coupled product.Loss of the bromine isotopic pattern. The molecular ion peak will correspond to the mass of the aminated product.

Experimental Protocols and Workflow

To provide a practical context, we present a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[2]

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol outlines the general steps for the palladium-catalyzed coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in a small amount of anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-2-(trifluoromethyl)pyrimidine.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic Acid - Base (K₂CO₃) mix Add Catalyst & Solvents (Dioxane/Water) reagents->mix catalyst Prepare Catalyst: - Pd(OAc)₂ - Ligand (PPh₃) catalyst->mix heat Heat to 80-100 °C & Monitor mix->heat workup Aqueous Workup: - Ethyl Acetate Extraction - Wash with Water & Brine heat->workup purify Dry, Concentrate, & Purify via Chromatography workup->purify product Isolated Product: 4-Phenyl-2-(trifluoromethyl)pyrimidine purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Flow for Spectroscopic Confirmation

A systematic approach to spectroscopic analysis is crucial for unambiguous product identification. The following diagram illustrates a logical workflow for confirming the structure of a reaction product derived from this compound.

Spectroscopic_Confirmation cluster_ms_analysis MS Analysis cluster_nmr_analysis NMR Analysis start Crude Reaction Mixture ms Mass Spectrometry (GC-MS or LC-MS) start->ms nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) start->nmr ms_check_mw Check for Expected Molecular Weight of Product ms->ms_check_mw h_nmr ¹H NMR: Confirm disappearance of starting material signals and appearance of new signals for the substituent. nmr->h_nmr ms_check_br Confirm Absence of Bromine Isotopic Pattern ms_check_mw->ms_check_br conclusion Product Structure Confirmed ms_check_br->conclusion f_nmr ¹⁹F NMR: Observe shift in the CF₃ signal. h_nmr->f_nmr c_nmr ¹³C NMR: Confirm disappearance of C-Br signal and appearance of new carbon signals. f_nmr->c_nmr c_nmr->conclusion

Caption: Logical workflow for spectroscopic confirmation of reaction products.

Conclusion

The successful synthesis and characterization of derivatives of this compound are critical for the advancement of drug discovery programs. A thorough understanding of the expected spectroscopic changes, coupled with robust and well-defined experimental protocols, provides the necessary framework for confident and efficient product validation. By employing a multi-technique spectroscopic approach, researchers can unequivocally confirm the structures of their target molecules, paving the way for further biological evaluation.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-(trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry and agrochemical research, pyrimidine derivatives stand out for their versatile biological activities.[1] The strategic introduction of a trifluoromethyl (CF3) group and a bromine (Br) atom into the pyrimidine scaffold can significantly enhance a molecule's pharmacological profile. The CF3 group often improves metabolic stability and bioavailability, while the bromine atom can serve as a key interaction point or a handle for further synthetic modification.[2][3] Understanding the precise three-dimensional arrangement of atoms in these molecules is not merely an academic exercise; it is fundamental to deciphering their structure-activity relationships (SAR) and rationally designing next-generation therapeutic agents.[4]

This guide provides an in-depth, comparative analysis of the X-ray crystal structure determination of 4-Bromo-2-(trifluoromethyl)pyrimidine derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, compare the technique against viable alternatives, and provide the detailed methodologies necessary for researchers to apply these principles in their own work.

The Foundational Pillar: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the solid-state structure of a molecule. The technique relies on the principle that a crystal, a highly ordered three-dimensional array of molecules, will diffract a beam of X-rays in a specific and predictable pattern.[5] This diffraction pattern is a consequence of the constructive and destructive interference of X-rays scattered by the electron clouds of the atoms within the crystal.[5] By analyzing the positions and intensities of the diffracted spots, we can calculate an electron density map of the molecule and, from that, build an atomic model with picometer precision.[5]

The overall workflow, from a synthesized compound to a refined crystal structure, is a multi-step process requiring precision at each stage.

X-ray_Crystallography_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Chromatography / Recrystallization Synthesis->Purification Characterization NMR, MS, IR Purification->Characterization Solvent Solvent Screening Characterization->Solvent Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Growth Harvest Crystal Selection & Mounting Growth->Harvest DataCollection Data Collection (Diffractometer) Harvest->DataCollection Processing Data Processing & Reduction DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Final Model Refinement->Validation

Caption: High-level experimental workflow for X-ray crystal structure analysis.

Detailed Experimental Protocol: From Powder to Structure

This protocol provides a self-validating system for the structural analysis of a representative this compound derivative. The causality behind each step is explained to ensure technical accuracy.

Part 1: Synthesis and Crystallization

The prerequisite for any crystallographic study is the availability of high-purity, single crystals.

1. Synthesis:

  • A common route involves the cyclocondensation of a trifluoromethyl-containing building block, followed by functionalization.[2] For instance, the reaction of a substituted amidine with a trifluoroacetoacetate derivative can form the pyrimidine core, which can then be brominated. Purity is paramount; therefore, the crude product must be purified meticulously, typically via column chromatography or recrystallization, and its identity confirmed by NMR and Mass Spectrometry.[2][6]

2. Crystal Growth (The Art and Science):

  • Rationale: Crystal growth is often the most significant bottleneck. The goal is to create a supersaturated solution from which the solute (our pyrimidine derivative) slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.

  • Step-by-Step Protocol:

    • Solvent Screening: Dissolve a small amount (2-5 mg) of the purified compound in various solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, hexane, and mixtures thereof) in small vials to find a system where the compound is sparingly soluble.
    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment. Over days or weeks, as the solvent slowly evaporates, the concentration will increase, promoting the growth of single crystals.
    • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions, with sharp edges and no visible defects) have formed, carefully select one using a micromanipulator loop and mount it on the goniometer head of the diffractometer.[7]

Part 2: Data Collection and Structure Refinement

1. Single-Crystal X-ray Data Collection:

  • Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7] Collecting data at low temperatures (e.g., 100-123 K) is standard practice as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.[7]

  • Step-by-Step Protocol:

    • Mounting: Mount the crystal on the diffractometer.
    • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.
    • Data Collection Strategy: Based on the crystal's symmetry (space group), devise a strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles.
    • Data Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.[7]

2. Structure Solution and Refinement:

  • Rationale: The integrated intensity data is used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy.

  • Step-by-Step Protocol:

    • Structure Solution: Use software employing "direct methods" to solve the phase problem and generate an initial atomic model.[7]
    • Refinement: Iteratively refine the atomic coordinates, displacement parameters, and occupancies using a least-squares algorithm.[8] This process minimizes the difference between the diffraction pattern calculated from the model and the one observed experimentally.
    • Hydrogen Atom Placement: Hydrogen atoms are often not visible in the electron density map due to their low scattering power.[9] They are typically placed in calculated, idealized positions.
    • Validation: The final model is rigorously validated using metrics like the R-factor (a measure of agreement between the model and data) and by checking for any unusual geometric parameters.

Data Interpretation: A Case Study

The output of a successful crystal structure analysis is a set of crystallographic data that provides profound insights into the molecule's geometry and packing.

Table 1: Comparative Crystallographic Data for Halogenated Aromatic Compounds

Parameter Example 1: 4-Bromo-N-(4-hydroxybenzylidene)aniline[7] Example 2: 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile[8] Significance
Crystal System Orthorhombic Orthorhombic Describes the basic shape of the unit cell.
Space Group P2₁2₁2₁ P2₁2₁2₁ Defines the symmetry elements within the unit cell.
a (Å) 21.9588 (10) 7.3560 (15) Unit cell dimensions along the x-axis.
b (Å) 11.0866 (5) 12.107 (2) Unit cell dimensions along the y-axis.
c (Å) 9.3132 (4) 12.723 (3) Unit cell dimensions along the z-axis.
Volume (ų) 2267.28 (17) 1133.1 (4) The volume of a single unit cell.

| Key Interactions | Intermolecular O-H···N hydrogen bonds forming infinite chains.[7] | Aryl–perfluoroaryl stacking and C—H⋯F contacts.[8] | These non-covalent forces dictate how molecules pack in the solid state, influencing properties like solubility and melting point. |

Note: Data is for illustrative, structurally related compounds as a direct dataset for the specific target derivative was not publicly available in the search results.

Alternative and Complementary Techniques: A Comparative Analysis

While X-ray crystallography is unparalleled for high-resolution static structures, it is not the only tool available. Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, particularly regarding molecular dynamics in solution.[10]

Method_Comparison cluster_xray Solid-State Analysis cluster_nmr Solution-State Analysis Start Need for Structural Information Xray X-ray Crystallography Start->Xray High-resolution static structure needed NMR NMR Spectroscopy Start->NMR Information on dynamics in solution is key Xray_Adv Advantages: - Atomic Resolution - Unambiguous Structure - No Size Limit [9] Xray->Xray_Adv Xray_Dis Disadvantages: - Requires Single Crystals - Provides Static Picture - H-atoms not resolved [5] Xray->Xray_Dis NMR_Adv Advantages: - Solution State (Physiological) - Provides Dynamic Information - No Crystallization Needed [8] NMR->NMR_Adv NMR_Dis Disadvantages: - Lower Resolution - Size Limitations (<~30 kDa) - Structure is an average [7] NMR->NMR_Dis

Caption: Decision-making guide for choosing between SC-XRD and NMR.

Table 2: Objective Comparison of X-ray Crystallography and NMR Spectroscopy

Feature X-ray Crystallography NMR Spectroscopy Rationale & Causality
Sample Phase Solid (Single Crystal) Solution Crystallography requires a highly ordered lattice for diffraction; NMR measures nuclear spin properties in a liquid state, mimicking physiological conditions more closely.[10]
Resolution Atomic (<0.1 nm)[11] Lower, typically 0.2-0.3 nm[11] The diffraction phenomenon in crystallography can yield extremely high-resolution electron density maps. NMR relies on distance restraints, which are averaged over time and conformations.
Molecular Size No theoretical upper limit[4] Generally limited to smaller molecules (<30-40 kDa) In NMR, as molecular size increases, signals broaden and overlap, making spectra complex and difficult to interpret.[9]
Dynamic Info Provides a time-averaged static picture Excellent for studying molecular motion, flexibility, and interactions The X-ray scattering event is faster than most molecular motions. NMR relaxation measurements are sensitive to motions on a wide range of timescales.

| Key Bottleneck | Growing diffraction-quality crystals[4] | Spectral overlap and assignment for larger molecules | Crystallization is a highly empirical process. For NMR, assigning every signal to a specific atom becomes exponentially harder with size. |

Conclusion

The X-ray crystal structure analysis of this compound derivatives is an indispensable tool in the arsenal of medicinal and materials chemists. It provides the ultimate proof of structure and offers unparalleled insights into the intermolecular forces that govern solid-state behavior. While the path from synthesis to a refined structure can be challenging, particularly the crystallization step, the resulting high-resolution data is invaluable for rational drug design and understanding fundamental molecular properties. By complementing crystallographic data with solution-state techniques like NMR, researchers can build a holistic understanding of a molecule's structure and dynamics, accelerating the journey from a promising compound to a functional product.

References

The Catalyst Gauntlet: A Comparative Guide to Palladium Catalysts for 4-Bromo-2-(trifluoromethyl)pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The targeted functionalization of this heterocycle is therefore of paramount importance. Among the various substituted pyrimidines, 4-Bromo-2-(trifluoromethyl)pyrimidine stands out as a particularly valuable, yet challenging, building block. The strong electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly modulates the electronic properties of the pyrimidine ring, influencing its reactivity in cross-coupling reactions.[2]

This guide presents a comparative analysis of palladium catalyst systems for the effective coupling of this compound with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will delve into the nuances of catalyst selection, supported by experimental data from the literature, to provide a rationale-driven approach to achieving high-yield and selective transformations.

The Challenge: Coupling an Electron-Deficient Heterocycle

The this compound substrate presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The C4 position is generally more reactive than the C2 position in 2,4-dihalopyrimidines.[1][3] However, the potent electron-withdrawing trifluoromethyl group deactivates the entire aromatic system towards oxidative addition, a critical step in the catalytic cycle. This necessitates the use of highly active catalyst systems capable of overcoming this deactivation. Furthermore, the potential for side reactions, such as hydrodehalogenation or catalyst deactivation, is heightened with such substrates.[4]

The Contenders: A Comparative Overview of Palladium Catalyst Systems

The choice of the palladium catalyst, specifically the ligand coordinated to the palladium center, is the most critical parameter for a successful coupling reaction with this compound. Below, we compare several classes of palladium catalysts, drawing on data from studies on similar electron-deficient haloheterocycles.

Traditional Phosphine Ligand-Based Catalysts

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often the first choice for routine cross-coupling reactions due to their commercial availability and broad utility.[5][6] For a substrate as challenging as this compound, their performance can be variable.

  • Pd(PPh₃)₄: While effective for some pyrimidine couplings, its efficacy can be limited with electron-deficient substrates, often requiring higher catalyst loadings and elevated temperatures.[6][7]

  • Pd(dppf)Cl₂: The dppf ligand offers greater stability and can be more effective than PPh₃ for some challenging couplings, but may still fall short in terms of reactivity for this specific substrate.[5]

Advanced Buchwald-Type Biarylphosphine Ligands

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized cross-coupling chemistry, particularly for challenging substrates.[8][9] Ligands such as RuPhos and BrettPhos, when combined with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts capable of facilitating couplings that are sluggish or fail with traditional phosphine ligands.[8][10]

  • RuPhos: Known for its high reactivity, RuPhos is an excellent candidate for the Buchwald-Hartwig amination of this compound, even with less nucleophilic amines.[10]

  • BrettPhos: This ligand has also demonstrated broad utility and high efficiency in C-N bond formation with a wide range of aryl halides and amines.[8]

  • XPhos: Particularly effective for Suzuki-Miyaura couplings of challenging substrates, including those prone to deboronation.[11][12]

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts (PEPPSI™)

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand, offer a powerful alternative to phosphine-based systems.[13][14] They are known for their high thermal stability and reactivity, making them well-suited for the coupling of electron-deficient heterocycles.

  • PEPPSI™-IPr: This catalyst is effective for a wide range of Suzuki and Buchwald-Hartwig reactions, including those with deactivated substrates.[14]

  • PEPPSI™-IPent: An even more sterically hindered and reactive catalyst, PEPPSI™-IPent often outperforms PEPPSI-IPr in particularly demanding cross-coupling reactions.[13] It has shown success in coupling electron-deficient anilines with electron-rich aryl chlorides, suggesting its potential for the amination of our target pyrimidine.[13]

Data-Driven Comparison of Catalyst Performance

The following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound, based on literature precedents for similar substrates.

Catalyst SystemCoupling ReactionTypical YieldKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Suzuki-MiyauraModerateReadily available, cost-effective.[6]May require harsh conditions, lower yields with deactivated substrates.[7]
Pd(dppf)Cl₂ Suzuki-MiyauraModerate to GoodMore stable than Pd(PPh₃)₄.[5]May not be reactive enough for this specific substrate.
Pd₂(dba)₃ / RuPhos Buchwald-Hartwig AminationGood to ExcellentHigh reactivity, broad amine scope.[10]Higher cost of ligand.
Pd(OAc)₂ / BrettPhos Buchwald-Hartwig AminationGood to ExcellentExcellent for challenging C-N couplings.[8]Air-sensitive ligand may require glovebox handling.
XPhos Pd G3 Suzuki-MiyauraExcellentHigh efficiency for difficult couplings, stable precatalyst.[12][15]Higher cost of precatalyst.
PEPPSI™-IPr Suzuki & Buchwald-HartwigGood to ExcellentAir-stable precatalyst, high thermal stability.[14]May be less reactive than PEPPSI-IPent for the most challenging substrates.
PEPPSI™-IPent Suzuki & Buchwald-HartwigExcellentHighly reactive for sterically demanding and electron-deficient substrates.[13]Higher cost of precatalyst.

Experimental Protocols

Below are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound, based on optimized conditions found in the literature for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol is adapted from procedures for the coupling of challenging heteroaryl halides.[12][15] The use of a pre-catalyst like XPhos Pd G3 simplifies reaction setup and provides a highly active catalytic species in situ.

dot

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using PEPPSI™-IPent

This protocol is based on the high reactivity of PEPPSI™-IPent for challenging C-N bond formations.[13]

dot

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • PEPPSI™-IPent (2 mol%)

  • NaOt-Bu (1.5 equiv)

  • Toluene (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, add NaOt-Bu to a dry Schlenk flask. Outside the glovebox, add this compound, PEPPSI™-IPent, and a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Amine Addition: Add the degassed toluene followed by the amine via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Outlook

The successful cross-coupling of this compound hinges on the selection of a highly active palladium catalyst system. While traditional catalysts may offer a starting point, the use of advanced biarylphosphine ligands (such as RuPhos and XPhos) and N-heterocyclic carbene-based catalysts (like PEPPSI™-IPent) is highly recommended for achieving optimal yields and reaction efficiency. The protocols provided herein serve as robust starting points for the synthesis of novel 2,4-disubstituted pyrimidine derivatives. As catalyst technology continues to evolve, we can anticipate the development of even more powerful and versatile systems, further expanding the synthetic chemist's toolbox for the construction of complex, biologically active molecules.

References

A Head-to-Head Comparison of 4-Bromo-2-(trifluoromethyl)pyrimidine and 4-Chloro-2-(trifluoromethyl)pyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated pyrimidines serve as indispensable building blocks. Their utility stems from their susceptibility to a range of transformative reactions, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Among these, 4-bromo-2-(trifluoromethyl)pyrimidine and 4-chloro-2-(trifluoromethyl)pyrimidine are two closely related and commercially available starting materials. The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position significantly activates the pyrimidine ring, rendering the C4-position highly electrophilic. This guide provides a detailed, head-to-head comparison of the reactivity of these two compounds, supported by mechanistic insights and practical experimental protocols to aid in the selection of the optimal reagent for specific synthetic applications.

Physicochemical Properties at a Glance

Before delving into their reactivity, a summary of the key physicochemical properties of these two compounds is presented in Table 1. The subtle differences in their molecular weight, density, and boiling point are primarily attributed to the difference in the atomic mass and size of bromine versus chlorine.

PropertyThis compound4-Chloro-2-(trifluoromethyl)pyrimidine
CAS Number 1034827-56-91514-96-1[1]
Molecular Formula C₅H₂BrF₃N₂C₅H₂ClF₃N₂[1]
Molecular Weight 226.98 g/mol 182.53 g/mol [1]
Appearance SolidColorless to light brown liquid/oil[2]
Boiling Point Not readily available115.4±40.0 °C (Predicted)[3]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The powerful electron-withdrawing nature of the 2-trifluoromethyl group is crucial in stabilizing this intermediate, thereby facilitating the reaction at the C4-position.

Mechanistic Considerations and Leaving Group Ability

The rate of an SNAr reaction is influenced by both the rate of nucleophilic attack and the rate of leaving group departure.

  • Nucleophilic Attack (Rate-Determining Step): In many SNAr reactions on highly activated aromatic systems, the initial attack of the nucleophile is the rate-determining step. In such cases, the reactivity trend often follows the electronegativity of the halogen, i.e., F > Cl > Br > I. This is because the more electronegative halogen exerts a stronger inductive electron-withdrawing effect, making the carbon atom more electrophilic and stabilizing the anionic Meisenheimer intermediate.

  • Leaving Group Departure: The C-X bond strength (C-Cl > C-Br) also plays a role. A weaker C-Br bond would suggest that bromide is a better leaving group than chloride.

For highly activated systems like 2-(trifluoromethyl)pyrimidines, the nucleophilic attack is generally considered the rate-determining step. Therefore, one would predict the chloro-derivative to be slightly more reactive or of comparable reactivity to the bromo-derivative. A quantitative study on a broad range of halo(hetero)arenes in SNAr reactions with benzyl alkoxide showed a general reactivity trend of Ar-F >> Ar-Cl ~ Ar-Br.[4][5][6] This suggests that for practical synthetic purposes, the reactivity of 4-chloro- and this compound in SNAr reactions is expected to be very similar.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general guideline for the SNAr reaction of 4-halo-2-(trifluoromethyl)pyrimidines with a primary or secondary amine.

Materials:

  • This compound or 4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or CH₃CN)

  • Base (optional, e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 eq)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 4-halo-2-(trifluoromethyl)pyrimidine and the anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • If the amine nucleophile is used as its hydrochloride salt or if the reaction requires scavenging of the generated acid (HBr or HCl), add the base.

  • Stir the reaction mixture at room temperature or heat as required (typically between 25 °C and 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Both 4-bromo- and 4-chloro-2-(trifluoromethyl)pyrimidine are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of our target molecules, the general reactivity trend for the oxidative addition step, which is often rate-limiting, is I > Br > OTf > Cl. This would suggest that this compound is more reactive than its chloro counterpart. While the chloro-derivative may require more forcing conditions (e.g., higher temperatures, more active catalysts, or specialized ligands), it is often a viable and more cost-effective option.

A study on the microwave-assisted Suzuki coupling of a related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative demonstrated successful coupling with various boronic acids in good yields, highlighting the viability of chloro-pyrimidines in this transformation.[2][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for related chloro- and bromo-heterocycles and serves as a starting point for optimization.[2][7][8][9]

Materials:

  • This compound or 4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-2-(trifluoromethyl)pyrimidine, the boronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] Similar to the Suzuki coupling, the reactivity of the aryl halide follows the trend I > Br > Cl. Therefore, this compound is expected to be more reactive and may allow for milder reaction conditions compared to the chloro-derivative. However, with the development of highly active catalyst systems, the amination of aryl chlorides has become increasingly routine.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol is based on established methods for the amination of bromo- and chloro-arenes.[11][12][13][14]

Materials:

  • This compound or 4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, or a pre-formed catalyst like XPhos Pd G3, 1-5 mol%)

  • Strong base (e.g., NaOtBu, KOtBu, or LiHMDS, 1.4 - 2.0 eq)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand (if not using a pre-formed catalyst), and base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add the 4-halo-2-(trifluoromethyl)pyrimidine and the amine.

  • Seal the vessel and heat the mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Recommendations

Both this compound and 4-chloro-2-(trifluoromethyl)pyrimidine are highly valuable and versatile building blocks for the synthesis of complex molecules. The choice between them depends on the specific reaction and practical considerations.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity of both compounds is expected to be comparable. The choice may therefore be dictated by cost and availability, with the chloro-derivative often being more economical.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig): The bromo-derivative is generally more reactive, potentially allowing for milder reaction conditions and lower catalyst loadings. However, modern, highly active palladium catalysts often enable the efficient coupling of the less expensive chloro-derivative. For initial explorations and small-scale synthesis, the bromo-compound may offer a higher chance of success. For process development and large-scale synthesis, optimization of the reaction with the chloro-analogue is highly recommended to improve cost-effectiveness.

Ultimately, the optimal choice will be determined by a combination of factors including the nature of the coupling partners, the desired reaction scale, and economic considerations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors.

Visualizing the Reaction Pathways

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start 4-Halo-2-(CF3)pyrimidine + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product 4-Substituted-2-(CF3)pyrimidine + Halide Meisenheimer->Product Leaving Group Departure

Caption: Generalized mechanism for the SNAr reaction.

Cross_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-M) ReductElim Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration ArX 4-Halo-2-(CF3)pyrimidine RM Organometallic Reagent (e.g., Ar-B(OH)2 or R2NH)

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Kinase Inhibitors Derived from 4-Bromo-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of oncology drug discovery, the pyrimidine scaffold represents a privileged structure, a cornerstone in the rational design of potent kinase inhibitors. The strategic placement of a trifluoromethyl group, particularly at the 2-position, often enhances metabolic stability and target affinity. When combined with a reactive bromine handle at the 4-position, the resulting building block, 4-Bromo-2-(trifluoromethyl)pyrimidine, becomes a versatile platform for synthesizing a new generation of targeted therapies. However, the journey from a promising IC50 value in a cell-free assay to a meaningful clinical response is fraught with challenges—a phenomenon often termed the "in vitro-in vivo translational gap."

This guide provides an in-depth comparison of the in vitro and in vivo performance of advanced kinase inhibitors synthesized from this key pyrimidine intermediate. By dissecting the experimental data of a leading clinical candidate, we will illuminate the causal factors behind experimental choices, the complexities of translating cellular potency to whole-organism efficacy, and the self-validating systems required for robust preclinical assessment.

The Archetype: Repotrectinib (TPX-0005), a Next-Generation ROS1/TRK/ALK Inhibitor

A prime exemplar of a drug candidate leveraging a trifluoromethyl-pyrimidine core is Repotrectinib (TPX-0005). While the precise, proprietary synthesis routes are extensive, the core structure is amenable to established synthetic strategies, such as Suzuki or Buchwald-Hartwig couplings, starting from precursors like this compound to construct the central pyrazolopyrimidine scaffold. Repotrectinib is a macrocyclic tyrosine kinase inhibitor (TKI) designed to be highly potent against ROS1, TRK, and ALK fusion proteins and to overcome resistance mutations that plague earlier-generation inhibitors.[1]

Part 1: The In Vitro Profile - Potency at the Cellular Level

The initial assessment of any new chemical entity begins in vitro, where potency, selectivity, and cellular mechanism can be precisely measured. For Repotrectinib, the in vitro data demonstrates exceptional potency against both wild-type and mutated kinase targets.

Key In Vitro Efficacy Data for Repotrectinib

The potency of Repotrectinib was evaluated in engineered Ba/F3 cells, a common model system for assessing inhibitor activity against specific oncogenic fusion proteins.

Cell Line (Engineered Ba/F3)Target Kinase FusionRepotrectinib IC50 (nmol/L)Crizotinib IC50 (nmol/L)Lorlatinib IC50 (nmol/L)
CD74-ROS1 (WT)Wild-Type ROS1<0.27.90.2
CD74-ROS1 G2032RSolvent-Front Mutant0.61819.07.0
EML4-ALK (WT)Wild-Type ALK27.0114.06.9
EML4-ALK G1202RSolvent-Front Mutant63.61968.041.5
LMNA-TRKA (WT)Wild-Type TRKA<0.23.11.1
LMNA-TRKA G595RSolvent-Front Mutant0.3213.01.8

Data synthesized from preclinical studies.[2]

Expertise & Experience: The choice of Ba/F3 cells is deliberate. These are hematopoietic progenitor cells that are dependent on the cytokine IL-3 for survival. When engineered to express a constitutively active oncogenic kinase (like CD74-ROS1), they become IL-3 independent. Their survival is now "addicted" to the kinase's activity. This creates a clean and direct system to measure an inhibitor's potency; the IC50 for cell viability directly reflects inhibition of the target kinase. The inclusion of clinically relevant solvent-front mutations (G2032R, G1202R, G595R) is critical for demonstrating the drug's ability to overcome acquired resistance, a major clinical challenge.

Signaling Pathway Inhibition

The efficacy of a kinase inhibitor is confirmed by observing the downstream effects on cellular signaling pathways. Repotrectinib's mechanism involves blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and the subsequent activation of pro-survival pathways like MAPK/ERK and PI3K/AKT.

signaling_pathway RTK ROS1 / ALK / TRK Fusion Protein p_RTK Phosphorylated RTK (Active) RTK->p_RTK Autophosphorylation Repotrectinib Repotrectinib Repotrectinib->RTK Inhibits ATP ATP RAS RAS p_RTK->RAS PI3K PI3K p_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Repotrectinib inhibits RTK autophosphorylation.

Experimental Protocol: In Vitro Cell Viability Assay

A self-validating protocol for determining IC50 values in kinase-addicted cell lines is crucial for data integrity.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed engineered Ba/F3 cells in 96-well, white-walled plates at a density of 5,000 cells/well in 50 µL of RPMI-1640 medium (without IL-3) supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10-point serial dilution of Repotrectinib in DMSO, followed by a further dilution in culture medium to achieve the final desired concentrations (e.g., 0.01 nM to 1000 nM). The final DMSO concentration should be kept constant at <0.1%.

  • Dosing: Add 50 µL of the diluted compound to the appropriate wells. Include "vehicle-only" (DMSO) controls and "no-cell" background controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere. This duration allows for multiple cell doublings, making antiproliferative effects clear.

  • Lysis & Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

  • Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle-only control (100% viability). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Part 2: The In Vivo Profile - Efficacy in a Complex Biological System

While in vitro data establishes potency, in vivo studies are the true test of a drug's potential. These experiments evaluate not only the drug's ability to inhibit its target in a tumor but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and overall anti-tumor effect in a living organism.

Key In Vivo Efficacy Data for Repotrectinib

Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, offer a more clinically relevant system than cell-line-derived xenografts.

PDX ModelPatient History / MutationTreatment (Oral, Daily)Tumor Growth Inhibition (TGI)Outcome
YU1078Treatment-Naïve (CD74-ROS1)Repotrectinib (50 mg/kg)>100%Significant Tumor Regression
YU1078Treatment-Naïve (CD74-ROS1)Crizotinib (50 mg/kg)~70%Tumor Growth Inhibition
YU1079Crizotinib-Resistant (ROS1 G2032R)Repotrectinib (50 mg/kg)90.9%Significant Tumor Growth Inhibition
YU1079Crizotinib-Resistant (ROS1 G2032R)Lorlatinib (10 mg/kg)22.7%Minor Tumor Growth Inhibition

Data synthesized from preclinical studies.[3][4]

Trustworthiness: The use of PDX models enhances the trustworthiness of the data. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to homogenous cell line xenografts. Comparing the novel drug (Repotrectinib) head-to-head with the standard-of-care (Crizotinib) and another next-generation inhibitor (Lorlatinib) within the same tumor model provides a rigorous, self-validating assessment of relative efficacy. The profound activity against the G2032R mutant PDX model provides compelling evidence that the in vitro potency translates to in vivo activity against resistant disease.[3]

The In Vivo Experimental Workflow

A robust in vivo study requires careful planning and execution, from model selection to endpoint analysis.

in_vivo_workflow start Patient Tumor Biopsy (ROS1+) implant Implant Tumor Fragments into Immunodeficient Mice start->implant growth Tumor Growth to ~150-200 mm³ implant->growth randomize Randomize Mice into Treatment Cohorts growth->randomize treat Daily Oral Dosing: - Vehicle - Repotrectinib - Comparator TKI randomize->treat monitor Monitor: - Tumor Volume (Calipers) - Body Weight (Tolerability) treat->monitor Repeated Measures endpoint Endpoint Reached: (e.g., 21 days or tumor volume >2000 mm³) monitor->endpoint analysis Data Analysis: - TGI Calculation - Statistical Analysis - Pharmacodynamics endpoint->analysis

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the synthesis and handling of novel compounds are daily realities. Among these, halogenated heterocyclic compounds like 4-Bromo-2-(trifluoromethyl)pyrimidine are invaluable building blocks. However, their unique chemical properties necessitate a thorough understanding of proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile: Why Caution is Critical

Before any disposal protocol is initiated, a complete understanding of the compound's hazard profile is paramount. This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The presence of both a bromine atom and a trifluoromethyl group on the pyrimidine ring contributes to its reactivity and potential environmental impact. Halogenated organic compounds are a class of chemicals regulated by the Environmental Protection Agency (EPA) due to their potential for persistence and toxicity in the environment.[3][4][5]

Key Hazards Associated with this compound:

Hazard StatementClassificationGHS Code
Combustible liquidFlammable liquidsH227
Harmful if swallowedAcute toxicity, OralH302
Causes skin irritationSkin corrosion/irritationH315
Causes serious eye irritationSerious eye damage/eye irritationH319
May cause respiratory irritationSpecific target organ toxicity — single exposureH335

Data sourced from multiple Safety Data Sheets (SDS).[1][2]

The trifluoromethyl group, while often enhancing the metabolic stability of a drug candidate, can also contribute to the environmental persistence of the molecule.[6][7][8] Upon combustion, this compound can release hazardous substances such as carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1] Therefore, improper disposal can lead to the contamination of soil and water, posing long-term risks to ecosystems.[9][10]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final waste collection.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_container Step 3: Container Management cluster_final Step 4: Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate a Waste Accumulation Area (Fume Hood) A->B C Select a 'Halogenated Organic Waste' Container B->C D Collect Waste This compound (Pure or in solution) C->D E Collect First Rinse of Contaminated Glassware D->E F Keep Container Tightly Closed When Not in Use E->F G Properly Label Container with 'Hazardous Waste' and Chemical Name F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Arrange for Pickup by a Licensed Waste Disposal Company H->I

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Handling and Disposal:

Objective: To safely collect and store waste this compound and associated materials for disposal by a certified hazardous waste contractor.

Materials:

  • Waste this compound (neat or in solution)

  • Contaminated labware (e.g., glassware, syringes, weighing boats)

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a lab coat.[11]

  • Designated and labeled "Halogenated Organic Waste" container (polyethylene or other compatible material).[11]

  • Hazardous waste labels

  • Fume hood

Procedure:

  • Preparation and Segregation:

    • Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[12][13]

    • Don the required PPE before handling the chemical.

    • Crucially, segregate halogenated waste from non-halogenated waste streams.[14][15][16][17] Co-mingling increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[16]

  • Waste Collection:

    • Carefully transfer any unused or waste this compound into the designated "Halogenated Organic Waste" container.

    • For contaminated glassware and equipment, the first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and added to the halogenated waste container.[18] Subsequent rinses of now decontaminated glassware can typically be managed as non-hazardous waste, but consult your institution's specific guidelines.

    • Solid waste, such as contaminated gloves, weighing paper, or silica gel from chromatography, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is in good condition.[11] Do not use metal cans for halogenated solvent waste as they can corrode.[11]

    • Keep the container securely closed at all times, except when adding waste, to prevent the release of vapors.[15]

    • Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound" and any other components of the waste mixture.

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][12]

    • The final and most critical step is to dispose of the contents and the container through an approved and licensed waste disposal plant.[1][2][12][19] Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

In Case of Spills: Immediate Action and Neutralization

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure maximum ventilation, typically by keeping the fume hood sash at the appropriate working height.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or commercial spill pads, to contain the liquid.[1]

  • Neutralization (for residual amounts): While bulk material should be absorbed and collected as hazardous waste, residual bromine-containing compounds can sometimes be neutralized. A saturated aqueous solution of sodium thiosulfate can be used to rinse the area after the bulk of the spill has been removed.[20] This rinseate should also be collected as hazardous waste. Note: This is a cleanup step, not a primary disposal method for the bulk chemical.

  • Collection and Disposal: Carefully sweep or scoop the absorbent material into a suitable, sealable container for hazardous waste disposal.[1]

  • Decontamination: Thoroughly decontaminate the spill area and any equipment used in the cleanup.

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal of this compound falls under the purview of several regulatory bodies, primarily the EPA and the Occupational Safety and Health Administration (OSHA).

  • EPA: As a halogenated organic compound, this chemical is subject to regulations under the Resource Conservation and Recovery Act (RCRA). The EPA provides lists of hazardous wastes (F, K, P, and U lists) that guide disposal requirements.[21] Halogenated solvents are specifically mentioned, reinforcing the need for separate waste streams.[21]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of the hazards of chemicals in the workplace, which includes proper handling and emergency procedures.[19] OSHA also sets standards for personal protective equipment and respiratory protection when handling hazardous chemicals.[22][23]

By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Guide to the Safe Handling of 4-Bromo-2-(trifluoromethyl)pyrimidine: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their scientific goals without compromising safety. The following guide provides essential, field-tested procedures for handling 4-Bromo-2-(trifluoromethyl)pyrimidine. This is not merely a checklist, but a framework built on the principles of risk mitigation and procedural validation, ensuring that every step is understood and executed with precision.

Immediate Hazard Assessment: Understanding the Risks

This compound is a halogenated heterocyclic compound that demands careful handling due to its specific hazard profile. The primary risks are associated with its irritant properties and potential for harm upon ingestion or inhalation.

GHS Hazard Profile:

  • H227: Combustible liquid[1][2]

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

The causality is clear: the trifluoromethyl group and bromine atom contribute to the compound's reactivity and its ability to irritate mucous membranes, skin, and the respiratory tract. The "combustible" classification dictates strict avoidance of ignition sources.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE. The rationale is to create a complete barrier against the identified hazards.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes to protect from vapors and accidental splashes. A full-face shield is mandatory when handling quantities greater than a few grams or when a splash hazard is significant, protecting the entire face from direct contact.[1][3]
Hands Double-Layered Nitrile GlovesGiven the risk of skin irritation, double-gloving provides an essential safety buffer.[4] The outer glove should be removed immediately upon any suspected contamination. Inspect gloves for any signs of degradation or puncture before use. For prolonged tasks, consider heavier-duty butyl or neoprene gloves.
Body Chemical-Resistant Laboratory CoatA fully-fastened, long-sleeved lab coat made of a chemically resistant material is required. This prevents incidental contact with clothing and skin. Ensure cuffs are snug to prevent gaps between the coat and gloves.[1][4]
Respiratory Chemical Fume Hood / NIOSH-Approved RespiratorAll handling of this compound must be conducted within a certified and properly functioning chemical fume hood.[5][6] This engineering control is non-negotiable and is the primary method to prevent respiratory irritation.[1][2] In the rare event of fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed as a self-validating system. Each phase builds upon the last to ensure containment and safety throughout the process.

Phase 1: Preparation and Engineering Controls

  • Fume Hood Verification: Before introducing the chemical, verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

  • Designate a Work Area: Clearly demarcate a specific area within the fume hood for the procedure. This minimizes the potential for cross-contamination.

  • Assemble Equipment: Place all necessary apparatus (glassware, spatulas, weighing paper, solvent wash bottles) inside the fume hood before introducing the compound.

  • Emergency Preparedness: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[4] Ensure a spill kit containing an inert absorbent material (such as vermiculite or sand) is readily accessible.

Phase 2: Chemical Handling

  • Don PPE: Put on all required PPE as detailed in the table above. The sequence should be: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

  • Controlled Dispensing: If the compound is a solid, carefully weigh the required amount on weighing paper within the fume hood to contain any dust.[1] If it is a liquid, use a syringe or pipette to transfer it, keeping the container opening away from your breathing zone.

  • Minimize Exposure: Keep the container tightly sealed when not in use.[1][3] Perform all manipulations slowly and deliberately to prevent splashes or aerosol generation.

Phase 3: Decontamination and Doffing PPE

  • Surface Decontamination: After completing the transfer, decontaminate all surfaces within the designated work area using an appropriate solvent (e.g., isopropanol or ethanol), followed by a water rinse.

  • Equipment Cleaning: Clean all glassware and equipment within the fume hood.

  • PPE Removal: Remove PPE in an order that minimizes contamination. The sequence is: face shield, outer gloves (peeling them off without touching the exterior), lab coat, and finally, inner gloves.

  • Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1]

Logistical Plan: Storage and Waste Disposal

Storage Protocol

  • Container: Store in the original, tightly-closed container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[1][3]

  • Security: The storage location should be locked to restrict access to authorized personnel only.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents and sources of ignition, as the material is combustible.[1][5]

Waste Disposal Plan Chemical waste disposal is governed by strict regulations. Adherence to these steps is mandatory.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and absorbent material from cleanups, must be treated as hazardous waste. It should be segregated into a clearly labeled "Halogenated Organic Waste" container.

  • Container Management: Use a designated, leak-proof waste container with a secure lid. Never overfill the container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful, Combustible).

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed Environmental Health & Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][3]

Visualized Workflow: From Preparation to Disposal

The following diagram illustrates the logical flow of the entire handling process, reinforcing the procedural steps required for safety and compliance.

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation cluster_dispose Phase 4: Disposal prep Verify Fume Hood & Emergency Equipment assemble Assemble All Materials in Designated Area prep->assemble don_ppe Don Full PPE (Coat, Gloves, Goggles, Shield) assemble->don_ppe handle Handle Chemical (Weigh/Transfer in Hood) don_ppe->handle decon Decontaminate Work Area & Equipment handle->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Segregate & Label Halogenated Waste wash->waste ehs Arrange EHS Disposal waste->ehs

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethyl)pyrimidine
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.